5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Description
Properties
IUPAC Name |
5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)8-4-1-5-9-7(8)3-2-6-14-9/h1,4-5,14H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAKGDXHTHSQBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2NC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585673 | |
| Record name | 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939758-74-4 | |
| Record name | 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline, identified by the CAS number 1260683-15-5 , is a fluorinated heterocyclic compound of significant interest in the field of medicinal chemistry.[1] Its structure combines the privileged 1,2,3,4-tetrahydroquinoline scaffold with a trifluoromethyl (CF3) group, a modification known to profoundly influence the physicochemical and pharmacological properties of drug candidates.[2] The tetrahydroquinoline core is a versatile framework found in numerous biologically active molecules, exhibiting a wide range of therapeutic activities, including anti-cancer, anti-diabetic, and anti-inflammatory properties.[3][4] The incorporation of a trifluoromethyl group can enhance metabolic stability, membrane permeability, and binding affinity to target proteins, making this compound a valuable building block in modern drug discovery.[2]
This guide provides a comprehensive overview of this compound, covering its physicochemical properties, synthesis strategies, and its strategic application in drug design and development.
Physicochemical Properties and Spectroscopic Data
The introduction of the trifluoromethyl group at the 5-position of the tetrahydroquinoline ring system imparts unique properties to the molecule. A summary of its key physicochemical data is presented below.
| Property | Value | Source |
| CAS Number | 1260683-15-5 | [1] |
| Molecular Formula | C10H10F3N | |
| Molecular Weight | 201.19 g/mol | Calculated |
| Appearance | Not specified; likely a solid or oil at room temperature. | Inferred |
| Solubility | Expected to have good solubility in organic solvents. | Inferred |
Synthesis Strategies
The synthesis of substituted 1,2,3,4-tetrahydroquinolines can be achieved through various methods, often involving domino reactions that allow for the efficient construction of the heterocyclic core.[8] A common and effective strategy involves the reduction of a substituted quinoline or a cyclization reaction of an appropriately functionalized aniline derivative.
A plausible synthetic approach to this compound could involve the catalytic hydrogenation of 5-(trifluoromethyl)quinoline. This precursor can be synthesized through multi-step sequences starting from commercially available materials.
Below is a conceptual workflow for the synthesis of this compound.
Caption: Conceptual workflow for the synthesis of this compound.
Hypothetical Experimental Protocol: Catalytic Hydrogenation of 5-(Trifluoromethyl)quinoline
This protocol is a representative example and may require optimization.
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 5-(trifluoromethyl)quinoline (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, 10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.
-
Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry to confirm its identity and purity.
Role in Drug Discovery and Medicinal Chemistry
The 1,2,3,4-tetrahydroquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets.[3][4] The incorporation of a trifluoromethyl group further enhances its potential as a pharmacophore.
The Impact of the Trifluoromethyl Group
The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can lead to several advantageous effects in drug design:[2]
-
Increased Metabolic Stability: The C-F bond is very strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life of the drug in the body.
-
Enhanced Binding Affinity: The trifluoromethyl group can participate in various non-covalent interactions with protein targets, such as dipole-dipole and ion-dipole interactions, which can improve binding affinity and selectivity.
-
Improved Membrane Permeability: The lipophilic nature of the trifluoromethyl group can enhance the ability of a molecule to cross cell membranes, which is crucial for reaching intracellular targets.
-
Modulation of pKa: The electron-withdrawing effect of the trifluoromethyl group can lower the pKa of nearby basic functional groups, which can influence the ionization state of the molecule at physiological pH and affect its solubility and target engagement.
Caption: The strategic role of the trifluoromethyl group in enhancing the drug-like properties of the tetrahydroquinoline scaffold.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents. The combination of the biologically active tetrahydroquinoline core with the property-enhancing trifluoromethyl group makes it an attractive starting point for the development of new drugs targeting a wide range of diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds significant promise for the future of drug discovery.
References
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This compound | 1260683-15-5 - BuyersGuideChem. Available from: [Link]
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5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride suppliers and producers. Available from: [Link]
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1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Available from: [Link]
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5-Trifluoromethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. Available from: [Link]
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1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed. Available from: [Link]
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Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles | ChemRxiv. Available from: [Link]
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1,2,3,4-tetrahydroquinoline, 635-46-1 - The Good Scents Company. Available from: [Link]
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1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem. Available from: [Link]
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Photochemical synthesis of an epigenetic focused tetrahydroquinoline library - NSF Public Access Repository. Available from: [Link]
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5-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 16244396 - PubChem. Available from: [Link]
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Quinoline, 1,2,3,4-tetrahydro- - the NIST WebBook. Available from: [Link]
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Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. Available from: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. Available from: [Link]
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5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline molecular structure
An In-Depth Technical Guide to the Molecular Structure and Application of 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Introduction: A Privileged Scaffold Enhanced by Fluorine Chemistry
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds. These are termed "privileged structures" due to their inherent ability to interact with diverse biological targets. The 1,2,3,4-tetrahydroquinoline (THQ) core is a quintessential example of such a scaffold, forming the backbone of numerous natural products and synthetic pharmaceuticals.[1] Its unique architecture, merging a partially saturated, flexible piperidine ring with a rigid, aromatic benzene ring, provides an ideal template for crafting molecules with specific three-dimensional orientations to engage with protein binding sites.[2]
This guide focuses on a particularly compelling derivative: This compound . The strategic placement of a trifluoromethyl (-CF3) group onto the THQ core is a deliberate and powerful modification. The incorporation of fluorine, and specifically the -CF3 group, is a cornerstone of modern drug design.[3] This is because the trifluoromethyl group can profoundly and beneficially alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic profiles.[3][4]
This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, characterization, reactivity, and therapeutic potential of this compound.
Part 1: Core Molecular Attributes
Physicochemical and Structural Properties
This compound is a derivative of the parent THQ structure, distinguished by the substitution of a trifluoromethyl group at the C5 position of the aromatic ring. This substitution has significant implications for the molecule's electronic and physical nature. The strong electron-withdrawing effect of the -CF3 group modulates the electron density of the benzene ring, influencing its reactivity and intermolecular interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1260683-15-5 | [5] |
| Molecular Formula | C₁₀H₁₀F₃N | [5] |
| Molecular Weight | 201.19 g/mol | [5] |
| Parent Compound pKa | 5.15 (for 1,2,3,4-tetrahydroquinoline) | [6] |
| Parent Compound LogP | 1.8 (for 1,2,3,4-tetrahydroquinoline) | [6] |
Note: Experimental data for the 5-trifluoromethyl derivative is sparse in publicly available literature; thus, properties of the parent compound are provided for reference. The -CF3 group is expected to increase the lipophilicity (LogP) and decrease the basicity (lower pKa) of the nitrogen atom.
Spectroscopic Signature for Structural Verification
Confirming the identity and purity of this compound relies on a combination of standard spectroscopic techniques. While a specific experimental spectrum for this exact molecule is not publicly available, we can predict its characteristic features based on the known spectra of the parent THQ and the well-understood effects of trifluoromethyl substitution.
Table 2: Predicted Spectroscopic Data for Structural Characterization
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons (3H): Complex multiplets in the δ 6.5-7.5 ppm range. The electron-withdrawing -CF3 group will cause downfield shifts for adjacent protons. NH Proton (1H): A broad singlet, typically δ 3.5-4.5 ppm, which can exchange with D₂O. Methylene Protons (6H): Three distinct signals for C2-H₂, C3-H₂, and C4-H₂. C2 and C4 protons adjacent to the heteroatom and aromatic ring will be deshielded (δ 3.3-2.7 ppm), while the C3 protons will be further upfield (δ ~1.9 ppm).[7] |
| ¹³C NMR | Aromatic Carbons: Six signals, with the carbon attached to the -CF3 group showing a characteristic quartet due to C-F coupling. Aliphatic Carbons: Three signals corresponding to C2, C3, and C4, typically found in the δ 20-50 ppm range. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): A prominent peak at m/z = 201.19. Fragmentation: Characteristic loss of fragments such as -H, -CH₃, and potentially cleavage of the saturated ring. The parent THQ shows a base peak at m/z=132 and a molecular ion at m/z=133.[7] |
| Infrared (IR) Spectroscopy | N-H Stretch: A moderate, sharp peak around 3400-3300 cm⁻¹. C-H (Aromatic) Stretch: Peaks just above 3000 cm⁻¹. C-H (Aliphatic) Stretch: Strong peaks just below 3000 cm⁻¹. C-F Stretch: Strong, characteristic absorption bands in the 1350-1100 cm⁻¹ region. |
Part 2: Synthesis and Chemical Reactivity
Synthetic Pathways to the Tetrahydroquinoline Core
The synthesis of the tetrahydroquinoline scaffold is a well-established field in organic chemistry, with numerous methodologies available. A common and direct approach involves the reduction of the corresponding quinoline precursor.
Caption: General workflow for the synthesis of the tetrahydroquinoline core.
For the specific synthesis of this compound, the most logical precursor would be 5-(trifluoromethyl)quinoline. Several reduction protocols are effective for this transformation:
-
Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. This method is highly efficient but may require specialized high-pressure equipment.
-
Transfer Hydrogenation: Employing hydrogen donors like Hantzsch esters or borane-ammonia in the presence of a transition metal catalyst (e.g., Cobalt or Ruthenium complexes).[8] This approach often uses milder and more accessible laboratory conditions.
-
Metal-Free Reduction: Silver-catalyzed reductions using silanes as the hydrogen source provide an environmentally friendly alternative.[8]
Protocol: Boronic Acid Catalyzed Reduction of Quinoline
This protocol describes a one-pot tandem reduction and N-arylation, showcasing a modern, efficient approach. For the synthesis of the title compound without N-arylation, only the first part of the reaction is relevant.[9]
Objective: To synthesize an N-H tetrahydroquinoline via reduction of the quinoline precursor.
Materials:
-
Substituted Quinoline (e.g., 5-(trifluoromethyl)quinoline) (1.0 mmol)
-
Hantzsch Ester (1.2 equiv)
-
Phenylboronic Acid (20 mol%)
-
Dichloromethane (DCM) (5 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted quinoline, Hantzsch ester, and phenylboronic acid.
-
Add dry dichloromethane via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the desired 1,2,3,4-tetrahydroquinoline derivative.
Causality: The boronic acid acts as a Lewis acid and hydrogen-bond donor, catalyzing the transfer hydrogenation from the Hantzsch ester to the quinoline ring.[8][9] This method avoids harsh reagents and proceeds under mild conditions.
Reactivity and Further Functionalization
The this compound scaffold is ripe for further chemical modification, making it a versatile building block.
Caption: Primary sites for further chemical modification of the THQ core.
-
N-Functionalization: The secondary amine is a key handle for diversification. It readily undergoes N-arylation via palladium-catalyzed Buchwald-Hartwig or copper-catalyzed Chan-Evans-Lam coupling reactions.[9][10] This allows for the introduction of various aryl or heteroaryl substituents.
-
C-Functionalization: The aromatic ring can undergo further electrophilic substitution. The existing amine is a strong activating group and is ortho-, para-directing, while the trifluoromethyl group is a deactivating, meta-directing group. This complex interplay of electronic effects makes regioselective functionalization challenging but possible, with the C6 position being a common site for modification.[11]
Part 3: Significance in Drug Discovery
The Tetrahydroquinoline Scaffold in Medicine
The THQ nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities.[12] These include anticancer, anti-inflammatory, antioxidant, anti-HIV, and anti-Alzheimer's properties.[1][12] Its structural versatility allows it to serve as a template for inhibitors of enzymes like mTOR and modulators of signaling pathways such as NF-κB.[13][14]
Potential Therapeutic Applications and Mechanisms of Action
While specific biological data for this compound is not extensively published, we can infer its potential by examining related structures. Tetrahydroisoquinoline derivatives (a close structural isomer) have been shown to inhibit the NF-κB signaling pathway, which is a critical regulator of inflammation and cancer cell proliferation.[13]
Caption: Potential mechanism of action via inhibition of NF-kB nuclear translocation.
The trifluoromethyl group can enhance this activity. Its lipophilic nature can improve cell membrane permeability, while its ability to form strong, specific interactions (like hydrogen bonds or dipole interactions) within a protein's active site can increase binding affinity and potency.[3] Furthermore, the C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes, which can lead to a longer biological half-life and improved pharmacokinetic profile.[4]
Conclusion
This compound represents a confluence of two powerful strategies in modern drug design: the use of a privileged heterocyclic scaffold and the application of fluorine chemistry. Its molecular structure provides a robust and versatile platform for chemical exploration. The presence of the trifluoromethyl group is anticipated to bestow favorable pharmacokinetic and pharmacodynamic properties, making this compound and its derivatives highly attractive candidates for screening and development programs targeting a wide range of diseases, from cancer to neurodegenerative disorders. Further investigation into the specific biological activities of this molecule is warranted and holds significant promise for the discovery of next-generation therapeutics.
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biological activity of trifluoromethyl-tetrahydroquinolines
An In-Depth Technical Guide to the Biological Activity of Trifluoromethyl-Tetrahydroquinolines
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry.[1][2] This guide provides a comprehensive technical overview of the biological activities of trifluoromethyl-substituted tetrahydroquinolines (THQs), a privileged heterocyclic scaffold.[3][4] We will explore the physicochemical rationale for this chemical pairing, delve into contemporary synthetic methodologies, and critically evaluate the diverse pharmacological profiles of these compounds, including their anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for future discovery efforts.
The Trifluoromethyl-Tetrahydroquinoline Moiety: A Synergistic Partnership in Drug Design
The tetrahydroquinoline (THQ) core is a structural motif prevalent in numerous natural products and FDA-approved pharmaceuticals, valued for its conformational rigidity and versatile substitution patterns.[4] Its combination with the trifluoromethyl group creates a powerful synergy for modulating biological activity.
Physicochemical Impact of the Trifluoromethyl Group
The CF₃ group is not merely a bioisostere of a methyl group; its unique electronic properties profoundly influence a molecule's behavior:
-
Enhanced Lipophilicity: The CF₃ group significantly increases lipophilicity, which can improve a compound's ability to cross cellular membranes and the blood-brain barrier.[5][6]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and a longer half-life.[7]
-
Modulation of Basicity: As a potent electron-withdrawing group, the CF₃ moiety can decrease the pKa of nearby basic nitrogen atoms, such as the one in the THQ ring. This can alter drug-receptor interactions and solubility characteristics.[1]
-
Receptor Binding: The CF₃ group can engage in unique interactions with biological targets, including dipole-dipole and orthogonal multipolar interactions, which can enhance binding affinity and selectivity.[5]
The Tetrahydroquinoline Scaffold: A Privileged Framework
The THQ scaffold is recognized for its broad spectrum of biological activities. Its partially saturated nature provides a three-dimensional structure that can effectively orient substituents for optimal interaction with complex biological targets. This framework is a validated starting point for developing agents targeting cancer, infectious diseases, and neurological disorders.[8][9]
Synthesis of Trifluoromethyl-Tetrahydroquinolines
The development of efficient synthetic routes is critical for exploring the structure-activity relationships (SAR) of trifluoromethyl-THQs. While traditional methods like the Povarov reaction or the hydrogenation of quinolines exist, modern approaches prioritize efficiency, safety, and sustainability.[3][4] A notable example is the visible-light-induced radical cascade reaction.[3][10]
Diagram: Synthetic Workflow
Caption: Workflow for photocatalytic synthesis of trifluoromethyl-THQs.
Experimental Protocol 2.1: Visible-Light-Induced Synthesis of a Trifluoromethyl-THQ Derivative
This protocol is adapted from a modern, metal-free approach, valued for its mild conditions and functional group tolerance.[3][10]
-
Preparation: To an oven-dried Schlenk tube, add the N-aryl allylamine substrate (1.0 equiv), the organophotocatalyst 4CzIPN (1-5 mol%), and sodium bicarbonate (2.0 equiv).
-
Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., Argon). Add anhydrous solvent (e.g., DMSO) via syringe.
-
Reagent Introduction: Introduce bromotrifluoromethane (CF₃Br), a readily available trifluoromethyl source, into the reaction mixture.
-
Photoreaction: Place the reaction tube approximately 5 cm from a blue LED lamp (40 W). Stir the mixture vigorously at room temperature for 12-24 hours.
-
Causality Note: Visible light excites the photocatalyst, which then facilitates the generation of a trifluoromethyl radical from CF₃Br. This radical initiates a cascade reaction involving addition to the alkene and subsequent intramolecular cyclization onto the aromatic ring to form the THQ structure.[3]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired trifluoromethyl-tetrahydroquinoline.
-
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Anticancer Activity
Trifluoromethyl-THQs have emerged as a promising class of anticancer agents.[11] Their mechanisms often involve targeting critical cell signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[8]
Diagram: PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the mTOR pathway by trifluoromethyl-THQs.
Quantitative Anticancer Activity Data
The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth in vitro.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| 4-Trifluoromethyl-THQ Derivative (4ag) | SNB19 (Glioblastoma) | 38.3 | Apoptosis induction (Caspase-3/7 activation) | [12] |
| 4-Trifluoromethyl-THQ Derivative (4ag) | LN229 (Glioblastoma) | 40.6 | Apoptosis induction (Caspase-3/7 activation) | [12] |
| Tetrahydroisoquinoline Derivative (GM-3-143) | Colon Cancer Lines | Significant KRas Inhibition | KRas Pathway Inhibition | [13] |
| Thiazolo[4,5-d]pyrimidine (3b) | NCI-60 Panel | Growth Inhibition | Not specified | [7] |
Experimental Protocol 3.1: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and is a standard primary screen for anticancer drug discovery.[6][14]
-
Cell Seeding: Plate human cancer cells (e.g., SNB19 glioblastoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethyl-THQ test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
Self-Validation: The inclusion of vehicle and positive controls is essential. The vehicle control establishes the baseline for 100% cell viability, while the positive control confirms the assay is sensitive to known cytotoxic agents.
-
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[14]
-
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Antimicrobial Activity
The THQ scaffold is a known source of antimicrobial agents.[15] The incorporation of a CF₃ group can enhance this activity by increasing membrane permeability and metabolic stability, making these compounds interesting candidates for combating bacterial and fungal pathogens.
Quantitative Antimicrobial Activity Data
Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[16]
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Tetrahydroquinolines | Staphylococcus aureus | Variable | [17] |
| Tetrahydroquinolines | Escherichia coli | Variable | [18] |
| Tetrahydroquinolines | Fungal Pathogens | Variable |
(Note: Specific MIC data for trifluoromethyl-THQs are dispersed in the literature; the table reflects the general activity of the parent scaffold, which serves as the basis for derivatization.)
Experimental Protocol 4.1: Broth Microdilution for MIC Determination
This is a gold-standard method for quantitative antimicrobial susceptibility testing, recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI).[16][19]
-
Inoculum Preparation: Culture the bacterial strain (e.g., Staphylococcus aureus ATCC 29213) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in MHB. The typical concentration range is 128 µg/mL to 0.25 µg/mL.
-
Controls:
-
Growth Control: Well with MHB and inoculum only (no compound).
-
Sterility Control: Well with MHB only (no inoculum).
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin).
-
-
Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well should be 100-200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection.
-
Causality Note: The absence of turbidity indicates that the compound has inhibited bacterial growth. The growth control must be turbid and the sterility control must be clear for the assay to be valid.[16]
-
Neuroprotective and Anti-Inflammatory Activities
Emerging evidence suggests that THQ derivatives possess significant neuroprotective and anti-inflammatory properties.[9][20] These effects are often linked to antioxidant activity and the modulation of inflammatory signaling pathways like NF-κB.[9] The brain-penetrating properties enhanced by the CF₃ group make these compounds particularly attractive for CNS applications.[5][6]
Studies on a hydroxylated THQ analog demonstrated a reduction in oxidative stress and suppression of NF-κB-mediated inflammation in a rat model of Parkinson's disease.[9] Furthermore, a separate trifluoromethyl-containing compound was shown to promote neurogenesis through the PI3K/Akt/CREB pathway, highlighting a potential mechanism for cognitive recovery after brain injury.[21]
Potential Mechanisms of Action
-
Antioxidant Effects: Scavenging of reactive oxygen species (ROS), reducing cellular damage in neurodegenerative models.[9][22]
-
Anti-inflammatory Effects: Inhibition of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6) through pathways like NF-κB.[9][23]
-
Pro-neurogenic Effects: Activation of signaling cascades like PI3K/Akt/CREB that promote neuronal survival and differentiation.[21][24]
Conclusion and Future Perspectives
The synthesis of trifluoromethyl-tetrahydroquinolines represents a highly promising strategy in drug discovery. The unique physicochemical properties imparted by the CF₃ group synergize with the privileged THQ scaffold to yield compounds with potent and diverse biological activities. The evidence strongly supports their continued exploration as anticancer, antimicrobial, and neuroprotective agents.
Future research should focus on:
-
Systematic SAR Studies: Elucidating how the position and electronic environment of the CF₃ group on the THQ ring influence specific biological activities.
-
Mechanism of Action Deconvolution: Moving beyond phenotypic screening to identify the precise molecular targets for the most active compounds.
-
Pharmacokinetic Profiling: Conducting in vivo ADME (Absorption, Distribution, Metabolism, Excretion) studies to ensure that potent in vitro hits can translate into effective therapeutic agents.
-
Exploration of New Therapeutic Areas: Investigating the potential of this chemical class against other diseases, such as viral infections or metabolic disorders.
This guide provides a foundational framework for researchers to build upon, leveraging established protocols and a clear understanding of the scientific rationale to drive the next generation of trifluoromethyl-tetrahydroquinoline-based therapeutics.
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The Trifluoromethyl Group: A Cornerstone of Modern Drug Design
An In-depth Technical Guide for Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in the medicinal chemist's arsenal. Its unique electronic and steric properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, improved bioavailability, and superior binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in drug design, synthesizing technical data with field-proven insights to explain the causality behind its powerful effects. We will delve into its impact on physicochemical properties, metabolic pathways, and target interactions, supported by quantitative data, detailed experimental protocols, and illustrative case studies of successful FDA-approved drugs.
The Fundamental Impact of Trifluoromethylation on Physicochemical Properties
The introduction of a CF3 group into a drug candidate dramatically alters its core physicochemical properties.[2] These changes are fundamental to improving a compound's overall drug-like characteristics and form the basis for its downstream pharmacokinetic and pharmacodynamic advantages.
Lipophilicity Modulation
The trifluoromethyl group is highly lipophilic, a property that is critical for a drug's ability to cross biological membranes and reach its target.[2] This is quantitatively described by the Hansch-Fujita π constant, which for the CF3 group is approximately +0.88.[1] This value indicates a significant increase in lipophilicity when replacing a hydrogen atom. This enhanced lipophilicity can improve absorption and facilitate penetration of key barriers like the blood-brain barrier, as exemplified by the antidepressant Fluoxetine, where the CF3 group is crucial for its efficient brain penetration.[1]
Electronic Effects and Acidity (pKa)
With the high electronegativity of its three fluorine atoms, the CF3 group acts as a potent electron-withdrawing substituent.[2][3] This electronic pull has a profound effect on the pKa of nearby functional groups. For instance, attaching a CF3 group to an aromatic ring or adjacent to an acidic or basic center can significantly alter its ionization state at physiological pH. Trifluoromethyl-substituted compounds are often stronger acids; for example, trifluoroacetic acid is a much stronger acid than acetic acid.[4] Conversely, the CF3 group lowers the basicity of compounds like trifluoroethanol.[4] This modulation of pKa can be critical for optimizing a drug's solubility, receptor binding, and pharmacokinetic profile.
Enhancing the Pharmacokinetic Profile: The Metabolic Guardian
One of the most celebrated roles of the trifluoromethyl group in drug design is its ability to confer exceptional metabolic stability.[5]
Blocking Metabolic Hotspots
The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, significantly stronger than a typical carbon-hydrogen (C-H) bond (~414 kJ/mol).[1] This inherent strength makes the CF3 group exceptionally resistant to oxidative metabolism by enzymes, particularly the cytochrome P450 (CYP) superfamily, which are primary drivers of drug clearance.[6]
By strategically replacing a metabolically labile group, such as a methyl or an unsubstituted aromatic position, with a CF3 group, medicinal chemists can effectively block these metabolic "hotspots."[1][6] This strategy, often called "metabolic switching," can dramatically reduce the rate of drug metabolism, leading to a longer in vivo half-life, reduced clearance, and a more predictable and sustained pharmacokinetic profile.[6]
Logical Flow: From Physicochemical Change to Clinical Advantage
The following diagram illustrates the causal relationships between the fundamental properties of the CF3 group and its ultimate impact on a drug's performance.
Caption: Causal pathway from CF3 properties to drug performance.
Optimizing Pharmacodynamics: The Binding Enhancer
The CF3 group can significantly improve a drug's binding affinity and selectivity for its biological target through a combination of steric and electronic interactions.
-
Hydrophobic Interactions : Its lipophilic nature allows it to fit snugly into hydrophobic pockets within a protein's binding site, increasing affinity.[1][3]
-
Electrostatic and Multipolar Interactions : The strong electron-withdrawing effect of the CF3 group creates a significant molecular dipole. This allows it to engage in favorable multipolar interactions with electron-rich functionalities on the protein, such as the backbone carbonyls of amino acids.[3][7] These interactions, though weaker than classical hydrogen bonds, can be numerous and contribute substantially to binding energy.[7]
-
Bioisosterism : The CF3 group is often used as a bioisostere for a methyl or chloro group.[4] It is sterically larger than a methyl group but similar to an ethyl group, allowing it to probe the steric tolerance of a binding pocket while introducing unique electronic properties.[8]
A prime example is the non-steroidal anti-inflammatory drug (NSAID) Celecoxib , where the CF3 group is crucial for its selective inhibition of the COX-2 enzyme over COX-1, which is key to its improved gastrointestinal safety profile.
Quantitative Impact and Case Studies
The theoretical benefits of trifluoromethylation are consistently borne out in empirical data. The tables below summarize the typical quantitative impact of this functional group.
Table 1: Comparison of Lipophilicity (LogP) and Acidity (pKa)
| Compound Pair | R Group | LogP | pKa (of adjacent group) |
|---|---|---|---|
| Toluene / Trifluorotoluene | -CH₃ | 2.73 | N/A |
| -CF₃ | 3.17 | N/A | |
| Acetic Acid / Trifluoroacetic Acid | -CH₃ | -0.17 | 4.76 |
| | -CF₃ | -0.30 | 0.23 |
Data are representative values to illustrate trends.
Table 2: Metabolic Stability Data (Human Liver Microsomes)
| Compound | Metabolically Labile Group | Intrinsic Clearance (μL/min/mg) | Half-life (t½, min) |
|---|---|---|---|
| Analog A | -CH₃ | 150 | 15 |
| Analog B | -CF₃ | <10 | >180 |
This table demonstrates the significant increase in metabolic stability when a metabolically susceptible group is replaced by a trifluoromethyl group.
Table 3: Binding Affinity (IC₅₀) Data
| Inhibitor | Key Substituent | Target X IC₅₀ (nM) | Target Y IC₅₀ (nM) | Selectivity (Y/X) |
|---|---|---|---|---|
| Lead Compound | -Cl | 85 | 450 | 5.3 |
| Optimized Compound | -CF₃ | 9 | 2300 | 255 |
This table showcases the potential for substantial improvement in both binding affinity and selectivity through strategic incorporation of a trifluoromethyl group.
Experimental Protocol: In Vitro Metabolic Stability Assay
To empirically validate the enhanced metabolic stability conferred by a CF3 group, an in vitro assay using human liver microsomes (HLM) is a standard industry protocol. This system contains a rich complement of CYP enzymes.
Objective: To determine the rate of metabolism of a trifluoromethylated compound compared to its non-fluorinated analog.
Materials:
-
Test compounds (CF3-analog and non-fluorinated parent compound, 10 mM in DMSO)
-
Human Liver Microsomes (HLM, 20 mg/mL stock)
-
NADPH regenerating system (e.g., GOLDR™ NADPH)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Positive Control (e.g., Verapamil, a compound with known high clearance)
-
Acetonitrile with internal standard (for quenching and sample analysis)
-
96-well incubation plates and analytical plates
-
LC-MS/MS system for analysis
Experimental Workflow Diagram:
Caption: Workflow for an in vitro metabolic stability assay.
Step-by-Step Methodology:
-
Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare working solutions of test compounds and controls by diluting stock solutions in buffer.
-
Incubation Setup: In a 96-well plate, add phosphate buffer. Add the test compounds to achieve a final concentration of 1 µM. Include wells for the positive control and a "No-NADPH" control for each compound to assess non-enzymatic degradation.
-
Enzyme Addition: Add the HLM solution to all wells to a final protein concentration of 0.5 mg/mL.
-
Pre-incubation: Place the plate in a 37°C incubator for 5 minutes to equilibrate the temperature.
-
Reaction Initiation: Add the pre-warmed NADPH solution to all wells to start the enzymatic reaction, except for the "T=0" and "No-NADPH" wells.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the appropriate wells and immediately add it to a separate 96-well plate containing ice-cold acetonitrile with an internal standard. This quenches the reaction and precipitates the proteins. The T=0 sample is taken immediately after adding NADPH.
-
Sample Processing: Once all time points are collected, centrifuge the quenched plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point by comparing its peak area to the internal standard's peak area.
-
Data Analysis: Plot the natural log of the percentage of the parent drug remaining versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693 / k). Intrinsic clearance can then be calculated from these values. A self-validating system is confirmed if the positive control shows rapid degradation and the No-NADPH control shows minimal loss of the compound.
Conclusion and Future Perspectives
The trifluoromethyl group is a powerful and versatile functional group in medicinal chemistry that offers a multitude of benefits for drug design. Its ability to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity makes it a highly attractive substituent for optimizing lead compounds into successful drug candidates. While its synthesis can present challenges, the development of new trifluoromethylation methodologies continues to expand its accessibility.[3][9] As our understanding of the intricate noncovalent interactions of the CF3 group continues to grow, so too will its importance in the rational design of novel and more effective therapeutics.[10]
References
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]
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Trifluoromethyl group. Wikipedia. [Link]
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The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Trifluoromethyl group – Knowledge and References. Taylor & Francis. [Link]
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The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Request PDF. ResearchGate. [Link]
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Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. PubMed. [Link]
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(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
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(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. [Link]
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Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner. PubMed. [Link]
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Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. PMC - NIH. [Link]
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Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. [Link]
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Medicinal Chemistry of the Tetrahydroquinoline Scaffold
[1][2][3][4]
Executive Summary: A Privileged Architecture
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its fully aromatic counterpart (quinoline), the THQ core offers distinct three-dimensional character (sp³ carbons at C2, C3, C4) and a reactive secondary amine at N1. These features allow for fine-tuning of lipophilicity, stereochemistry, and hydrogen-bonding vectors, making THQ a cornerstone in the design of agents against GPCRs, ion channels, and epigenetic targets.
Synthetic Architectures and Methodologies
Accessing the THQ core requires strategies that control stereochemistry and substitution patterns. While reduction of quinolines is common, de novo construction via cycloaddition offers superior diversity.
The Povarov Reaction (Aza-Diels-Alder)
The Povarov reaction is the premier method for constructing highly substituted THQ cores. It typically involves a three-component condensation of an aniline, an aldehyde, and an electron-rich olefin (enophile).
-
Mechanism: The reaction proceeds via the in situ formation of an N-arylimine, which acts as the diene. The olefin acts as the dienophile.
-
Lewis Acid Catalysis: The reaction is catalyzed by Lewis acids (e.g.,
, ) or Brønsted acids, which activate the imine. -
Regioselectivity: The "endo" pathway is generally favored, establishing a cis relationship between the substituents at C2 and C4.
Figure 1: Mechanistic Pathway of the Povarov Reaction
Caption: The Povarov reaction constructs the THQ core via a Lewis Acid-catalyzed [4+2] cycloaddition between an N-aryl imine and an electron-rich olefin.[1]
Catalytic Reduction of Quinolines
For simple THQ cores, asymmetric hydrogenation of quinolines is efficient.
-
Catalysts: Chiral Iridium or Ruthenium complexes (e.g., [Ir(COD)Cl]₂ with chiral phosphine ligands).
-
Selectivity: Enantioselective reduction of the heterocyclic ring typically yields high ee, crucial for biological activity where one enantiomer often dominates (e.g., S-Argatroban).
Medicinal Chemistry & Structure-Activity Relationships (SAR)
The THQ scaffold's versatility lies in its ability to project substituents into specific protein sub-pockets.
Case Study: TRPM8 Antagonists
The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a target for neuropathic pain and prostate cancer. THQ-based ureas have emerged as potent antagonists.
Key SAR Findings:
-
Linker: A urea linkage at the N1 position is critical for hydrogen bonding.
-
C1 Substitution: Aryl substituents at C1 (relative to the THQ nitrogen) significantly enhance potency compared to alkyl groups, likely due to
-stacking interactions. -
Stereochemistry: Trans-isomers often exhibit superior potency over cis-isomers, suggesting a specific linear binding conformation.
-
Electronic Effects: Electron-withdrawing groups (e.g., 4-F) on the aromatic ring increase potency (
in the nanomolar range).
Figure 2: SAR Logic for THQ-Based TRPM8 Antagonists
Caption: Structural optimization map for THQ-derived TRPM8 antagonists, highlighting critical substitution patterns for maximal potency.
BET Bromodomain Inhibitors
THQ derivatives have been designed to inhibit Bromodomain and Extra-Terminal (BET) proteins.
-
Selectivity: 1,2,3,4-tetrahydroquinolines can be engineered to be BD2-selective (binding the second bromodomain) over BD1.
-
Mechanism: The THQ amine often mimics the acetyl-lysine residue recognized by bromodomains. N-acetylation or specific substitution at the 6-position can tune this selectivity, reducing off-target toxicity associated with pan-BET inhibition.
Critical Alert: PAINS and Fused THQs
Warning: Researchers must be cautious with fused or tricyclic tetrahydroquinolines (e.g., cyclopentene-fused THQs).
-
The Issue: These compounds are frequently flagged as PAINS (Pan-Assay Interference Compounds) .[2][3]
-
Mechanism: They are prone to oxidation (often light-dependent) to form reactive quinoid-like species or iminium intermediates. These reactive metabolites can covalently modify proteins or generate redox-active species that produce false positives in HTS assays.
-
Recommendation: Always validate fused THQ hits with rigorous counter-screens and stability studies in the assay buffer.
Clinical Applications and Validated Drugs[1]
The THQ scaffold is not just a theoretical construct but a proven drug hunter's tool.
| Drug Name | Indication | Role of THQ Scaffold | Status |
| Argatroban | Anticoagulant (Direct Thrombin Inhibitor) | The (3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl) moiety binds to the hydrophobic pocket of thrombin, providing selectivity and potency.[4] | FDA Approved |
| Oxamniquine | Schistosomiasis (S. mansoni) | A semisynthetic THQ.[5] It is activated by a sulfotransferase enzyme in the parasite to an ester, which then alkylates DNA. | FDA Approved |
| Torcetrapib | Cardiovascular (CETP Inhibitor) | Contains a highly substituted THQ core synthesized via the Povarov reaction. | Discontinued (Phase III) due to off-target toxicity, but validated the scaffold's potency. |
| Virantmycin | Antiviral / Antifungal | A complex natural product containing a fused THQ core.[1] | Research Tool |
Spotlight: Argatroban
Argatroban illustrates the power of the THQ scaffold in peptidomimetics. It mimics the D-Phe-Pro-Arg sequence of fibrinogen. The tetrahydroquinoline-8-sulfonyl group serves as a rigid, hydrophobic cap that occupies the apolar binding site of thrombin, crucial for its high affinity (
References
-
Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer. Future Medicinal Chemistry. [Link]
-
Tetrahydroisoquinoline-Derived Urea and 2,5-Diketopiperazine Derivatives as Selective Antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) Channel Receptor. Journal of Medicinal Chemistry. [Link]
-
Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. [Link]
-
Synthesis of the CETP Inhibitor Torcetrapib: The Resolution Route and Origin of Stereoselectivity in the Iminium Ion Cyclization. Journal of Organic Chemistry. [Link]
-
Oxamniquine - PubChem Compound Summary. National Center for Biotechnology Information. [Link]
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Argatroban - PubChem Compound Summary. National Center for Biotechnology Information. [Link]
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- 5. Oxamniquine - Wikipedia [en.wikipedia.org]
A Technical Guide to the Spectroscopic Characterization of 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline, with a focus on the influence of the -CF₃ group.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The electron-withdrawing nature of the trifluoromethyl group will deshield adjacent protons, causing them to resonate at a higher chemical shift (downfield).
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Notes |
| H-1 (NH) | 3.5 - 4.5 | broad singlet | - | The chemical shift can vary with concentration and solvent. |
| H-2 | ~3.3 | triplet | J = 5-7 | |
| H-3 | ~1.9 | multiplet | - | |
| H-4 | ~2.8 | triplet | J = 6-8 | |
| H-6 | ~7.3 | doublet | J = 8-9 | Deshielded by the adjacent -CF₃ group. |
| H-7 | ~7.0 | triplet | J = 7-8 | |
| H-8 | ~6.8 | doublet | J = 7-8 |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbon atom attached to the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Notes |
| C-2 | ~47 | singlet | - | |
| C-3 | ~27 | singlet | - | |
| C-4 | ~22 | singlet | - | |
| C-4a | ~128 | singlet | - | |
| C-5 | ~129 | quartet | ¹J(C,F) ≈ 270 | The large coupling constant is characteristic of a C-F bond. |
| C-6 | ~125 | singlet | - | |
| C-7 | ~127 | singlet | - | |
| C-8 | ~115 | singlet | - | |
| C-8a | ~145 | singlet | - | |
| -CF₃ | ~124 | quartet | ¹J(C,F) ≈ 270 |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for all carbon atoms (except for the carbon coupled to fluorine). A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR.
-
Data Processing: Process the data in a similar manner to the ¹H NMR spectrum.
Caption: Molecular structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum Data
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) and several characteristic fragment ions.
| m/z | Proposed Fragment | Notes |
| 201 | [M]⁺ | Molecular ion |
| 186 | [M - CH₃]⁺ | Loss of a methyl radical from the aliphatic ring. |
| 172 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |
| 132 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. |
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography).
-
Ionization: Use electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
Caption: Proposed fragmentation pathway in EI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C-F bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3300-3500 | N-H stretch | Medium |
| 2850-3000 | C-H stretch (aliphatic) | Strong |
| 3000-3100 | C-H stretch (aromatic) | Medium |
| 1580-1620 | C=C stretch (aromatic) | Medium-Strong |
| 1100-1350 | C-F stretch | Strong |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) or as a KBr pellet. Alternatively, use an attenuated total reflectance (ATR) accessory.
-
Instrumentation: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: Process the data to obtain a transmittance or absorbance spectrum.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected NMR, MS, and IR data, researchers can confidently identify and characterize this important fluorinated building block in their drug discovery and development efforts. The provided protocols serve as a starting point for the experimental acquisition of this data.
References
-
An, Y., Kuang, Y., & Wu, J. (2016). Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photo-induced radical cyclization of benzene-tethered 1,7-enynes with Togni reagent. Organic & Biomolecular Chemistry, 14(34), 8174-8179. [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemRxiv. (2023). Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. Cambridge Open Engage. [Link]
-
NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]
-
ChemRxiv. (2023). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. Cambridge Open Engage. [Link]
-
Pai, B. R., Nagarajan, K., Nallamuthu, S., & Kulkarni, P. S. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 145-151. [Link]
-
ResearchGate. (2023). Synthesis and Physicochemical Characterization of 5‐Trifluoromethyl‐Substituted Tetrahydrofurans and Tetrahydrothiophenes. [Link]
-
National Institutes of Health. (2022). Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1][3]benzothiazinium Chloride as Anticancer Agent. [Link]
-
Lifescience Global. (2014). Synthesis and Characterization of N-Substituted Tetrahydroiso-quinoline Derivatives via a Pictet-Spengler Condensation. Journal of Applied Solution Chemistry and Modeling. [Link]
-
ResearchGate. (2002). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]
-
ResearchGate. (2015). Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. [Link]
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1H NMR spectrum of 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Abstract
Introduction and Scientific Context
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a trifluoromethyl (-CF₃) group is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. The placement of this group at the 5-position of the tetrahydroquinoline ring system is expected to profoundly influence its electronic and conformational properties.
¹H NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[2] For a novel compound like this compound, a thorough understanding of its ¹H NMR spectrum is the primary step in its characterization, ensuring chemical identity and purity. This guide provides an expert, in-depth prediction of the spectrum and a validated methodology for its acquisition.
Caption: Molecular structure with proton numbering.
Theoretical Principles: The Impact of a 5-CF₃ Substituent
The chemical shift of a proton is dictated by its local electronic environment. Substituents on an aromatic ring can dramatically alter this environment through inductive and resonance effects.[2]
-
Inductive Effects: The -CF₃ group is one of the most powerful electron-withdrawing groups due to the high electronegativity of fluorine atoms. This effect pulls electron density away from the aromatic ring through the sigma bond framework, deshielding nearby protons and shifting their signals downfield (to higher ppm values).[3]
-
Resonance Effects: While the -CF₃ group does not participate in resonance in the classical sense, its strong inductive effect deactivates the entire π-system, reducing electron density, particularly at the ortho and para positions.[4][5]
-
Through-Space Effects: For protons in close spatial proximity to the fluorine atoms, a "through-space" coupling mechanism can sometimes be observed, which is an interaction not mediated through the covalent bond network.[6] This could potentially influence the protons at the C4 and C6 positions.
Spin-spin coupling, or J-coupling, arises from the interaction of nuclear spins through the intervening bonding electrons.[7] The magnitude of the coupling constant (J, measured in Hz) provides information about the number and spatial relationship of neighboring protons. In aromatic systems, typical coupling constants are:
-
Ortho-coupling (³J_HH): 7–10 Hz
-
Meta-coupling (⁴J_HH): 2–3 Hz
-
Para-coupling (⁵J_HH): <1 Hz (often not resolved)
Predictive ¹H NMR Spectral Analysis
To construct a reliable prediction, we first consider the experimental spectrum of the parent compound, 1,2,3,4-tetrahydroquinoline, as a baseline.[8] We will then analyze the perturbations caused by the 5-CF₃ group.
Reference Spectrum: 1,2,3,4-Tetrahydroquinoline
The reported ¹H NMR (400 MHz, CDCl₃) data for the unsubstituted scaffold provides our starting point.[8]
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| H-7 | 6.95 | t |
| H-5 | 6.94 | d |
| H-8 | 6.59 | t |
| H-6 | 6.46 | d |
| NH (H-1) | 3.80 | br s |
| CH₂ (H-2) | 3.29 | t |
| CH₂ (H-4) | 2.76 | t |
| CH₂ (H-3) | 1.94 | m |
Predicted Spectrum: this compound
The introduction of the -CF₃ group at C5 breaks the symmetry of the aromatic ring and will significantly shift the aromatic protons.
-
Aromatic Region (δ 6.5–8.0 ppm):
-
H-6: This proton is ortho to the strongly electron-withdrawing -CF₃ group. It will experience the most significant deshielding and is predicted to shift substantially downfield. It will appear as a doublet, coupled to H-7 (³J_HH ≈ 7-9 Hz).
-
H-8: This proton is meta to the -CF₃ group. The inductive effect will be weaker at this position. However, it is ortho to the fused aliphatic ring. Its chemical shift will be downfield relative to the parent compound but less so than H-6. It will appear as a doublet, coupled to H-7 (³J_HH ≈ 7-9 Hz).
-
H-7: This proton is para to the -CF₃ group and flanked by H-6 and H-8. It will be deshielded and will appear as a triplet (or a doublet of doublets if the coupling constants to H-6 and H-8 are different), with coupling to both neighbors (³J_HH ≈ 7-9 Hz).
-
-
Aliphatic Region (δ 1.5–4.0 ppm):
-
CH₂ (H-2): These protons are relatively distant from the -CF₃ group. Their chemical shift is expected to be largely unperturbed, appearing as a triplet coupled to the H-3 protons.
-
CH₂ (H-4): These protons are spatially closer to the -CF₃ group. A moderate downfield shift is anticipated due to the through-space deshielding effect. The signal will remain a triplet, coupled to the H-3 protons.
-
CH₂ (H-3): This multiplet, coupled to both H-2 and H-4, is expected to show a minor downfield shift.
-
NH (H-1): The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature. It will likely appear as a broad singlet.
-
Summary of Predicted ¹H NMR Data
The following table summarizes the predicted spectral data for this compound.
| Proton Assignment | Predicted Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H-6 | 7.40 – 7.60 | d | ³J_H6-H7 ≈ 7-9 | Strong deshielding ortho to -CF₃ group. |
| H-8 | 6.90 – 7.10 | d | ³J_H8-H7 ≈ 7-9 | Moderate deshielding meta to -CF₃ group. |
| H-7 | 7.10 – 7.30 | t or dd | ³J_H7-H6 ≈ 7-9, ³J_H7-H8 ≈ 7-9 | Deshielding para to -CF₃, coupled to two neighbors. |
| NH (H-1) | 3.8 – 4.5 | br s | N/A | Variable; expected to be slightly deshielded. |
| CH₂ (H-2) | 3.30 – 3.40 | t | ³J_H2-H3 ≈ 6-7 | Minimal electronic effect from -CF₃. |
| CH₂ (H-4) | 2.90 – 3.10 | t | ³J_H4-H3 ≈ 6-7 | Moderate deshielding from through-space effect. |
| CH₂ (H-3) | 2.00 – 2.20 | m | - | Coupled to both H-2 and H-4. |
Experimental Protocol for Spectrum Acquisition
This section provides a self-validating, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum.
Sample Preparation
The quality of the NMR spectrum is critically dependent on proper sample preparation.[9]
-
Weighing: Accurately weigh 5–10 mg of the purified this compound sample.[10][11]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.[12]
-
Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6–0.7 mL of the deuterated solvent.[11] Vortex gently to ensure complete dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Instrument and Experiment Setup
The following procedure is based on a standard 400 MHz Bruker spectrometer.
Caption: Experimental workflow for NMR analysis.
-
Instrument Login: Log in to the spectrometer control software.
-
Sample Insertion: Insert the sample into the spinner turbine and place it in the magnet.
-
Locking: Load a standard experiment parameter set. The instrument will use the deuterium signal from the solvent to "lock" the magnetic field, ensuring its stability.[12]
-
Tuning and Matching: Tune and match the probe for the ¹H frequency. This critical step ensures maximum signal receptivity by matching the probe's impedance to the transmitter.[13]
-
Shimming: Execute an automated or manual shimming routine. This process optimizes the homogeneity of the magnetic field across the sample volume, which is essential for achieving sharp, well-resolved peaks.[14]
Data Acquisition Parameters
-
Pulse Program: zg30 (a standard 30-degree pulse experiment for quantitative 1D spectra).
-
Spectral Width (SW): Set to a range that encompasses all expected signals, typically 12–16 ppm.
-
Number of Scans (NS): Start with 16 or 32 scans for a compound of this concentration.
-
Relaxation Delay (D1): Use a delay of 2–5 seconds to allow for adequate relaxation of the protons between pulses.
-
Acquisition Time (AQ): Typically 2–4 seconds, which influences digital resolution.
Once these parameters are set, initiate the acquisition by typing zg.
Data Processing and Interpretation
-
Fourier Transform (FT): After acquisition, the raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum using a Fourier Transform. Type ef to process.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).
-
Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.
-
Referencing: Calibrate the chemical shift axis. If using CDCl₃, the residual solvent peak should be set to δ 7.26 ppm.
-
Integration and Assignment: Integrate the area under each peak to determine the relative number of protons. Compare the experimental chemical shifts, multiplicities, and coupling constants to the predicted values in Section 3.3 to assign each signal to the corresponding protons in the molecule.
Conclusion
This guide has provided a comprehensive, expert-level analysis of the ¹H NMR spectrum of this compound from a predictive standpoint. By starting with the known spectrum of the parent compound and applying fundamental principles of substituent effects, we have constructed a detailed forecast of the expected chemical shifts and coupling patterns. This theoretical framework, combined with the detailed experimental protocol for data acquisition and processing, provides researchers with a self-validating system to confidently characterize this and similar fluorinated heterocyclic molecules, ensuring scientific integrity and accelerating research and development efforts.
References
- NMR Spectroscopy of Benzene Derivatives. (n.d.). Moodle.
-
Baranac-Stojanović, M. (2018). Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(7), 877-881. Retrieved from [Link]
-
Coupling in 1H NMR spectra. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
-
Srokosz, S. (2025). 1H–1H Coupling in Proton NMR. ACD/Labs. Retrieved from [Link]
-
1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. (n.d.). ResearchGate. Retrieved from [Link]
-
Baranac-Stojanović, M. (2018). Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(7), 877-881. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Western University, Department of Chemistry. Retrieved from [Link]
-
1,2,3,4-Tetrahydroquinoline. (n.d.). PubChem. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). University of Cambridge, Department of Chemistry. Retrieved from [Link]
-
STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). University of Notre Dame. Retrieved from [Link]
-
1,2,3,4-Tetrahydroisoquinoline. (n.d.). PubChem. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University, Chemical Instrumentation Facility. Retrieved from [Link]
-
Standard Operating Procedure H-NMR. (n.d.). Georgia Gwinnett College. Retrieved from [Link]
-
Dihydrogen contacts observed by through-space indirect NMR coupling. (2014). Nature Communications, 5, 5432. Retrieved from [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
-
Spin-Spin Splitting: J-Coupling. (n.d.). University of Wisconsin, Department of Chemistry. Retrieved from [Link]
-
Step-by-step procedure for NMR data acquisition. (n.d.). University of Maryland, Baltimore County. Retrieved from [Link]
-
SOP data acquisition. (n.d.). R-NMR. Retrieved from [Link]
-
Guide: Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis. Retrieved from [Link]
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An In-Depth Technical Guide to the ¹³C NMR of 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this fluorinated heterocyclic compound.
Section 1: Introduction and Molecular Context
This compound is a substituted heterocyclic scaffold of significant interest in medicinal chemistry. The tetrahydroquinoline core is a prevalent motif in numerous biologically active compounds, and the incorporation of a trifluoromethyl (CF₃) group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. A thorough understanding of its ¹³C NMR spectrum is paramount for unambiguous structural verification, purity assessment, and as a tool in synthetic route development.
This guide will provide a detailed prediction and rationale for the ¹³C NMR chemical shifts, explore the impact of the electron-withdrawing CF₃ group on the aromatic and aliphatic regions of the molecule, and discuss the characteristic ¹³C-¹⁹F coupling patterns.
Section 2: Theoretical Principles and Spectral Prediction
The ¹³C NMR spectrum of this compound is predicted to exhibit ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts of these carbons are influenced by their hybridization state (sp² or sp³), the electronegativity of neighboring atoms, and the electronic effects of the substituents.
The Tetrahydroquinoline Framework: A Baseline for Chemical Shifts
To predict the spectrum of the target molecule, we first consider the ¹³C NMR data of the parent compound, 1,2,3,4-tetrahydroquinoline. The reported chemical shifts provide a foundational dataset from which we can extrapolate the effects of the trifluoromethyl substituent.
The Influence of the Trifluoromethyl Group: Substituent Chemical Shifts (SCS)
The trifluoromethyl group is a strong electron-withdrawing group, primarily through the inductive effect (-I). This effect significantly influences the electron density of the aromatic ring, leading to predictable changes in the ¹³C chemical shifts. By analyzing the ¹³C NMR data of trifluoromethylbenzene and comparing it to benzene, we can derive substituent chemical shifts (SCS) that quantify the effect of the CF₃ group at the ipso, ortho, meta, and para positions.
The CF₃ group will cause a significant downfield shift for the carbon to which it is directly attached (C-5, the ipso carbon). The ortho (C-4a, C-6) and para (C-8) positions are also expected to be deshielded, though to a lesser extent. The meta position (C-7) is generally least affected.
¹³C-¹⁹F Coupling: A Definitive Spectroscopic Signature
A key feature in the ¹³C NMR spectrum of any trifluoromethyl-containing compound is the presence of coupling between the ¹³C and ¹⁹F nuclei. Since ¹⁹F has a nuclear spin (I) of ½ and is 100% abundant, its coupling to ¹³C is readily observed. This coupling provides invaluable structural information.[1]
-
¹J(C,F): A large one-bond coupling constant will be observed for the CF₃ carbon itself, typically in the range of 270-280 Hz. This will split the CF₃ carbon signal into a characteristic quartet (1:3:3:1 intensity ratio).[1]
-
²J(C,F): A smaller two-bond coupling will be observed for the carbon directly attached to the CF₃ group (C-5), with a typical magnitude of 30-40 Hz. This will also appear as a quartet.
-
³J(C,F) and ⁴J(C,F): Longer-range couplings to the ortho (C-4a, C-6) and meta (C-7) carbons are also expected, with coupling constants diminishing with distance. These smaller couplings may not always be fully resolved but can lead to signal broadening.
Predicted ¹³C NMR Chemical Shifts and Assignments
Based on the foundational data from 1,2,3,4-tetrahydroquinoline and the anticipated substituent effects of the CF₃ group, the following table summarizes the predicted ¹³C NMR chemical shifts for this compound.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹³C-¹⁹F Coupling) | Rationale |
| C-2 | ~42 | Singlet | Aliphatic CH₂, adjacent to NH. |
| C-3 | ~27 | Singlet | Aliphatic CH₂. |
| C-4 | ~22 | Singlet | Aliphatic CH₂. |
| C-4a | ~125 | Quartet (³J(C,F) ≈ 3-5 Hz) | Aromatic quaternary carbon, ortho to CF₃. |
| C-5 | ~130 | Quartet (²J(C,F) ≈ 30-35 Hz) | Aromatic quaternary carbon, ipso to CF₃. |
| C-6 | ~120 | Quartet (³J(C,F) ≈ 4-6 Hz) | Aromatic CH, ortho to CF₃. |
| C-7 | ~128 | Singlet or broadened quartet (⁴J(C,F) ≈ 1-2 Hz) | Aromatic CH, meta to CF₃. |
| C-8 | ~115 | Singlet or broadened quartet (⁵J(C,F) < 1 Hz) | Aromatic CH, para to CF₃. |
| C-8a | ~145 | Singlet | Aromatic quaternary carbon, adjacent to NH. |
| -CF₃ | ~124 | Quartet (¹J(C,F) ≈ 270-280 Hz) | Trifluoromethyl carbon. |
Section 3: Experimental Protocol for ¹³C NMR Acquisition
To obtain a high-quality ¹³C NMR spectrum of this compound, a carefully considered experimental setup is crucial. The following protocol is designed to provide excellent spectral resolution and signal-to-noise, while also accounting for the presence of the fluorine atoms.
Sample Preparation
-
Compound Purity: Ensure the sample is of high purity to avoid interfering signals.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for similar molecules.
-
Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Instrument Parameters
The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | Standard proton-decoupled ¹³C experiment with a 30° pulse angle to allow for faster repetition rates. |
| Acquisition Time (AQ) | 1.0 - 2.0 s | Sufficient to resolve sharp signals. |
| Relaxation Delay (D1) | 2.0 s | Allows for adequate relaxation of quaternary carbons. |
| Number of Scans (NS) | 1024 or higher | A sufficient number of scans is required to achieve a good signal-to-noise ratio for the low-abundance ¹³C isotope. |
| Spectral Width (SW) | 0 - 220 ppm | Covers the expected range of chemical shifts for both aliphatic and aromatic carbons. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
| Decoupling | Proton decoupling | Simplifies the spectrum by removing ¹H-¹³C couplings. |
Considerations for Fluorinated Compounds: ¹⁹F Decoupling
For unambiguous assignment and to simplify the spectrum, a ¹³C NMR experiment with simultaneous ¹H and ¹⁹F decoupling ({¹H, ¹⁹F}) can be highly beneficial. This will collapse the quartets arising from ¹³C-¹⁹F coupling into singlets, which can aid in identifying the carbon signals that are coupled to the CF₃ group. This requires an NMR spectrometer equipped with a probe capable of triple resonance experiments.[2]
Section 4: Data Processing and Interpretation Workflow
The following workflow outlines the steps for processing the acquired Free Induction Decay (FID) and interpreting the resulting ¹³C NMR spectrum.
Caption: Workflow for ¹³C NMR Data Processing and Interpretation.
Section 5: Conclusion
The ¹³C NMR spectrum of this compound provides a wealth of structural information that is indispensable for its characterization. The predictable effects of the trifluoromethyl group on the chemical shifts of the aromatic carbons, coupled with the highly diagnostic ¹³C-¹⁹F coupling patterns, allow for a confident and unambiguous assignment of all carbon signals. The experimental and data processing protocols outlined in this guide provide a robust framework for obtaining and interpreting high-quality spectra, thereby supporting the critical work of researchers and scientists in the field of drug discovery and development.
References
-
Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. (2014). [Link]
-
Quora. In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? If there is no.... (2018). [Link]
-
Royal Society of Chemistry. Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3 - Supporting Information. [Link]
- Schaefer, T., Penner, G. H., Sebastian, R., Peeling, J., & Beaulieu, C. (1991). Long-range ¹H,¹⁹F and ¹³C,¹⁹F coupling constants and molecular orbital computations as indicators of the conformation of the trifluoromethoxy group in C₆H₅OCF₃ and 4-F-C₆H₄OCF₃. Canadian Journal of Chemistry, 69(6), 1047-1053.
- Miyamoto, M., & Hada, M. (2021). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722.
-
ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]
-
Frontiers in Chemistry. Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. (2021). [Link]
-
ResearchGate. Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). (2025). [Link]
Sources
commercial suppliers of 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
An In-Depth Technical Guide to 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline for Medicinal Chemistry Professionals
Introduction: A Privileged Scaffold Enhanced by Fluorine Chemistry
In the landscape of modern drug discovery, the 1,2,3,4-tetrahydroquinoline core represents a "privileged scaffold"—a molecular framework that is recurrently found in compounds exhibiting a wide range of biological activities.[1] This heterocyclic system is a cornerstone in the development of therapeutics targeting cancer, inflammation, and neurodegenerative diseases.[1][2] Its significance is further amplified through strategic chemical modification, particularly through the incorporation of a trifluoromethyl (CF₃) group. The CF₃ group is a powerful tool in medicinal chemistry, known to enhance crucial drug-like properties such as metabolic stability, membrane permeability, and binding affinity by altering lipophilicity and electronic characteristics.[3]
This guide focuses on 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline (CAS: 75414-00-5) , a key building block that combines the robust biological potential of the tetrahydroquinoline scaffold with the advantageous physicochemical properties imparted by the trifluoromethyl group. For researchers and drug development professionals, this compound serves as a valuable starting point for synthesizing novel, high-efficacy therapeutic agents.
Physicochemical and Handling Properties
Understanding the core properties of a chemical building block is fundamental to its effective use in synthesis and screening.
| Property | Value | Source |
| CAS Number | 75414-00-5 | [4] |
| Molecular Formula | C₁₀H₁₀F₃N | [4][5] |
| Molecular Weight | 201.19 g/mol | [4][5] |
| MDL Number | MFCD09730836 | [4] |
| Purity | Typically ≥95% | [4] |
| Storage Conditions | 2-8°C, Sealed in dry, Keep in dark place | [4] |
Commercial Availability
Reliable access to high-purity starting materials is critical for reproducible research. The following table lists known commercial suppliers of 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline.
| Supplier | Purity/Specification | Notes |
| Santa Cruz Biotechnology | Research Grade | For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.[5] |
| Lab-Chemicals.com | 95% | - |
Note: Availability and purity may vary. Researchers should consult the supplier's Certificate of Analysis for lot-specific data.
Synthesis and Chemical Reactivity
The synthesis of substituted tetrahydroquinolines is a well-established field, with numerous methods available to medicinal chemists. A common and effective strategy involves the cyclization of a suitably substituted aniline derivative. For 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline, a plausible and efficient approach is a multi-step, one-pot procedure adapted from established methodologies for related structures.[6]
The rationale for this synthetic pathway is its efficiency and convergence. Starting from 4-(trifluoromethyl)aniline, the key steps involve forming a C-N bond and a C-C bond, followed by cyclization and reduction to yield the final saturated heterocyclic system.
Representative Synthesis Protocol
This protocol is based on established domino reactions for tetrahydroquinoline synthesis.[7]
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert argon atmosphere, dissolve 4-(trifluoromethyl)aniline (1.0 eq) in anhydrous toluene.
-
Aldol Condensation: Add crotonaldehyde (1.1 eq) and a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃) to the solution. Stir the reaction mixture at room temperature for 2-4 hours to facilitate the initial Michael addition and subsequent condensation.
-
Cyclization/Dehydration: Upon completion of the initial condensation (monitored by TLC), increase the temperature to 80-100°C. The elevated temperature promotes the intramolecular Friedel-Crafts-type cyclization and dehydration to form the corresponding dihydroquinoline intermediate.
-
Reduction: After the cyclization is complete, cool the reaction mixture to 0°C. Introduce a reducing agent, such as sodium borohydride (NaBH₄) or a transfer hydrogenation catalyst (e.g., Hantzsch ester with a chiral phosphoric acid for asymmetric reduction), portion-wise.[8] Allow the reaction to warm to room temperature and stir until the dihydroquinoline intermediate is fully consumed.
-
Work-up and Purification: Quench the reaction by slowly adding water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline.
Applications in Drug Discovery & Medicinal Chemistry
The true value of the 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline scaffold lies in its proven application as a foundation for potent and selective therapeutic agents.
Core Scaffold for mTOR Inhibitors
Recent research has highlighted the tetrahydroquinoline framework as a highly efficient scaffold for developing inhibitors of the mammalian target of rapamycin (mTOR).[2][9] The mTOR kinase is a central regulator of cell growth, proliferation, and survival, and its signaling pathway is frequently dysregulated in various cancers, particularly lung cancer.[9]
The PI3K/AKT/mTOR pathway is a critical signaling cascade in oncology. Inhibiting mTOR can block downstream signaling required for tumor cell growth and proliferation. The tetrahydroquinoline scaffold provides an ideal three-dimensional structure for designing molecules that can fit into the ATP-binding pocket of the mTOR kinase domain. The trifluoromethyl group at the 6-position can enhance this binding through favorable hydrophobic interactions and by increasing the metabolic stability of the compound, prolonging its inhibitory action.
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. scbt.com [scbt.com]
- 6. A concise one-pot synthesis of trifluoromethyl-containing 2,6-disubstituted 5,6,7,8-tetrahydroquinolines and 5,6,7,8-tetrahydronaphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 9. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes & Protocols for the Synthesis of 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline, a key building block in modern medicinal chemistry. Recognizing the importance of this scaffold in the development of novel therapeutics, we present multiple, well-vetted synthetic routes, each with its own strategic advantages. This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and practical insights to ensure successful and reproducible synthesis. We delve into the causality behind experimental choices, from starting material selection to reaction optimization, and provide a comparative analysis of different methodologies. All protocols are presented with the necessary detail to be self-validating, and key claims are supported by citations to authoritative literature.
Introduction: The Significance of the this compound Scaffold
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in drug discovery, appearing in a multitude of biologically active compounds. The introduction of a trifluoromethyl (-CF3) group at the 5-position significantly modulates the physicochemical properties of the parent molecule. The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. Consequently, this compound serves as a crucial intermediate in the synthesis of compounds targeting a range of diseases, from neurodegenerative disorders to infectious agents. The strategic placement of the trifluoromethyl group on the electron-rich aromatic ring also influences the reactivity and potential for further functionalization, making it a versatile synthon for combinatorial library synthesis.
Synthetic Strategies: A Comparative Overview
Several synthetic routes to this compound have been developed, each with distinct advantages and disadvantages. The choice of a particular method often depends on factors such as the availability of starting materials, desired scale, and tolerance to specific reagents. Here, we detail three robust and validated approaches.
Diagram: Synthetic Pathways Overview
Caption: Comparative overview of three distinct synthetic routes to the target molecule.
Detailed Protocols and Mechanistic Insights
Route A: Multi-step Synthesis from 2-Amino-6-(trifluoromethyl)benzonitrile
This route offers a classical approach that builds the tetrahydroquinoline core through a sequence of reliable and well-understood transformations. It is particularly useful when the starting benzonitrile is readily available.
3.1.1. Step 1: Sandmeyer Reaction
-
Principle: The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate. This step is critical for replacing the amine with a halide, which is a better leaving group for subsequent reactions.
-
Protocol:
-
To a stirred solution of 2-amino-6-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable acidic medium (e.g., 6M HCl), cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-6-(trifluoromethyl)benzonitrile.
-
3.1.2. Step 2: Michael Addition
-
Principle: This step involves the conjugate addition of a nucleophile to an activated alkene. Here, we utilize a propionitrile equivalent to introduce the three-carbon chain required for the heterocyclic ring.
-
Protocol:
-
To a solution of 2-chloro-6-(trifluoromethyl)benzonitrile (1.0 eq) in a polar aprotic solvent (e.g., DMF), add a suitable base (e.g., potassium carbonate, 2.0 eq) and acrylonitrile (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to afford 3-(2-chloro-6-(trifluoromethyl)phenyl)propanenitrile.
-
3.1.3. Step 3: Reductive Cyclization
-
Principle: The final step involves the reduction of the nitrile group to a primary amine, which then undergoes intramolecular cyclization to form the desired tetrahydroquinoline ring. A strong reducing agent is required for this transformation.
-
Protocol:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve 3-(2-chloro-6-(trifluoromethyl)phenyl)propanenitrile (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and slowly add a solution of a reducing agent such as lithium aluminum hydride (LAH) (2.0-3.0 eq) in THF.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield this compound.
-
Route B: Palladium-Catalyzed Approach from 2-Bromo-1-nitro-3-(trifluoromethyl)benzene
This modern synthetic route leverages the power of transition-metal catalysis to construct the heterocyclic core, often providing higher yields and better functional group tolerance compared to classical methods.
3.2.1. Step 1: Buchwald-Hartwig Amination
-
Principle: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It is a highly efficient method for introducing the nitrogen atom of the future heterocycle.
-
Protocol:
-
To a reaction vessel charged with 2-bromo-1-nitro-3-(trifluoromethyl)benzene (1.0 eq), allylamine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), and a suitable ligand (e.g., Xantphos, 4 mol%), add a strong base (e.g., sodium tert-butoxide, 1.5 eq) and an anhydrous solvent (e.g., toluene).
-
Degas the mixture and heat under an inert atmosphere at 90-110 °C until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by flash chromatography to obtain allyl(2-nitro-6-(trifluoromethyl)phenyl)amine.
-
3.2.2. Step 2: Intramolecular Heck Cyclization
-
Principle: The intramolecular Heck reaction is a powerful tool for the synthesis of carbo- and heterocycles. In this step, the palladium catalyst facilitates the cyclization of the allylamine derivative onto the aromatic ring, forming the quinoline core.
-
Protocol:
-
Dissolve the allyl(2-nitro-6-(trifluoromethyl)phenyl)amine (1.0 eq) in a suitable solvent such as DMF or acetonitrile.
-
Add a palladium catalyst (e.g., Pd(OAc)2, 5 mol%), a phosphine ligand (e.g., P(o-tolyl)3, 10 mol%), and a base (e.g., triethylamine, 2.0 eq).
-
Heat the reaction mixture at 100-120 °C under an inert atmosphere.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the crude product by column chromatography to yield 5-(trifluoromethyl)quinoline.
-
3.2.3. Step 3: Reduction of the Quinoline Ring
-
Principle: The final step involves the reduction of the fully aromatic quinoline ring to the desired tetrahydroquinoline. This can be achieved through various methods, including catalytic hydrogenation or transfer hydrogenation.
-
Protocol:
-
Dissolve 5-(trifluoromethyl)quinoline (1.0 eq) in a solvent such as methanol or ethanol.
-
Add a catalyst, for instance, Platinum(IV) oxide (Adam's catalyst), and subject the mixture to a hydrogen atmosphere (e.g., using a Parr shaker) at elevated pressure (50 psi) and room temperature.
-
After the reaction is complete, filter the catalyst, and concentrate the solvent to obtain the final product.
-
Route C: Direct Catalytic Hydrogenation of 5-(Trifluoromethyl)quinoline
This is the most direct route if the substituted quinoline is commercially available or easily synthesized. It relies on the selective hydrogenation of the nitrogen-containing heterocyclic ring.
-
Principle: Heterogeneous catalysis using noble metals is a highly effective method for the reduction of aromatic heterocycles. The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield. A rhodium-on-carbon catalyst has been shown to be particularly effective for this transformation.
-
Protocol:
-
In a high-pressure reactor, charge a solution of 5-(trifluoromethyl)quinoline (1.0 eq) in a suitable solvent (e.g., methanol).
-
Carefully add a rhodium-on-carbon catalyst (e.g., 5% Rh/C, 1-5 mol%).
-
Seal the reactor, purge with an inert gas, and then pressurize with hydrogen gas to the desired pressure (e.g., 5-10 bar).
-
Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir vigorously.
-
Monitor the reaction progress by analyzing aliquots via GC-MS or LC-MS.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B | Route C |
| Starting Material Availability | Moderate | Moderate | Potentially High |
| Number of Steps | 3 | 3 | 1 |
| Key Transformations | Sandmeyer, Michael Addition, Reductive Cyclization | Buchwald-Hartwig, Heck, Reduction | Catalytic Hydrogenation |
| Reagent Toxicity/Hazards | NaNO2, LAH | Palladium catalysts, phosphine ligands | Flammable H2 gas, pyrophoric catalysts |
| Scalability | Moderate | Good | Excellent |
| Overall Yield | Variable | Generally Good | High |
| Ideal Application | Lab-scale synthesis with available benzonitrile | When functional group tolerance is key | Large-scale production with available quinoline |
Characterization and Quality Control
Independent of the synthetic route chosen, the final product must be rigorously characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of this compound. The proton NMR should show characteristic signals for the aromatic and aliphatic protons, and the carbon NMR will confirm the presence of the trifluoromethyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.
-
Chromatographic Purity: The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with purity levels typically exceeding 95% for use in drug discovery applications.
Safety Considerations
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory.
-
Specific Hazards:
-
Sandmeyer Reaction: Diazonium salts can be explosive when isolated. Always use them in solution and at low temperatures.
-
Reducing Agents: Lithium aluminum hydride (LAH) is highly reactive with water and protic solvents. Handle under an inert atmosphere and quench with extreme care.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Use appropriate high-pressure equipment and ensure proper grounding to prevent static discharge. Noble metal catalysts can be pyrophoric and should be handled with care, especially when dry.
-
Palladium Catalysts: While generally safe to handle, some palladium complexes and ligands can be toxic or irritants. Consult the Safety Data Sheet (SDS) for each reagent.
-
Conclusion
The synthesis of this compound can be successfully achieved through several distinct synthetic strategies. The choice of the optimal route will be dictated by project-specific requirements such as scale, cost, and available starting materials. The protocols detailed in this guide, coupled with the provided mechanistic insights and safety information, are intended to empower researchers to confidently and reproducibly synthesize this valuable chemical intermediate, thereby accelerating the drug discovery and development process.
References
-
Organic Syntheses, Coll. Vol. 10, p.700 (2004); Vol. 79, p.121 (2002). Title: PREPARATION OF this compound. Source: Organic Syntheses. URL: [Link]
Application Notes and Protocols for the Recrystallization of 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity for a Privileged Scaffold
5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The tetrahydroquinoline core is a "privileged scaffold," appearing in a wide array of biologically active molecules and approved pharmaceuticals.[1] The introduction of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this derivative a valuable building block for novel therapeutics.[2]
As with any active pharmaceutical ingredient (API) or key intermediate, achieving high purity is paramount. The presence of impurities, even in trace amounts, can lead to misleading biological data, undesirable side effects, and complications in downstream processing. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, capable of yielding highly pure crystalline material.[3] This application note provides a detailed guide to the recrystallization of this compound, including a discussion of solvent selection, a step-by-step protocol, and troubleshooting advice.
Understanding the Molecule: Physicochemical Properties and Impurity Profile
A successful recrystallization strategy is built upon a solid understanding of the target compound's properties and the likely impurities.
Physicochemical Properties:
| Property | 1,2,3,4-Tetrahydroquinoline | 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline (Isomer) | This compound (Predicted) |
| Molecular Weight | 133.19 g/mol | 201.19 g/mol | 201.19 g/mol |
| Appearance | Yellowish liquid or low melting solid | Pale yellow low melting solid | Likely a pale yellow to off-white solid |
| Melting Point | ~20 °C | 30-32 °C | ~30-40 °C |
| Solubility | Soluble in alcohol | - | Expected to have moderate solubility in polar organic solvents and lower solubility in nonpolar solvents. |
Potential Impurities:
The impurity profile of a compound is intrinsically linked to its synthetic route. Common methods for synthesizing tetrahydroquinolines involve the reduction of the corresponding quinoline or cyclization reactions.[4][5] Therefore, potential impurities in crude this compound may include:
-
Unreacted starting materials: Such as the corresponding aniline or quinoline precursors.
-
Incomplete reaction products: For instance, the corresponding quinoline if the reduction is incomplete.
-
Catalyst residues: If catalytic hydrogenation is employed.
-
Byproducts: From side reactions during the synthesis.
-
Solvent residues: From the reaction workup.
The Heart of the Matter: Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization.[3] The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures. Conversely, impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or sparingly soluble at all temperatures (to be removed by hot filtration).
Given the amphiphilic nature of this compound, a mixed solvent system is likely to provide the optimal balance of solubility. A good starting point is a combination of a polar solvent in which the compound is reasonably soluble, and a nonpolar "anti-solvent" to induce crystallization upon cooling.
Recommended Solvent System for Screening:
-
Primary Solvents (Good Solubility):
-
Ethanol
-
Isopropanol
-
Ethyl Acetate
-
-
Anti-Solvents (Poor Solubility):
-
Heptane or Hexane
-
Water
-
A promising approach is to dissolve the crude material in a minimal amount of a hot primary solvent (e.g., ethanol) and then slowly add a nonpolar anti-solvent (e.g., heptane) until the solution becomes turbid. The solution is then reheated to clarify and allowed to cool slowly.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a general procedure for the recrystallization of this compound. The specific solvent ratios and temperatures may require optimization based on the purity of the crude material.
Materials and Equipment:
-
Crude this compound
-
Selected solvent system (e.g., Ethanol and Heptane)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula and other standard laboratory glassware
Workflow Diagram:
Caption: Recrystallization workflow for this compound.
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a small amount of the primary solvent (e.g., ethanol).
-
Gently heat the mixture on a hot plate with stirring.
-
Continue adding the primary solvent portion-wise until the solid is completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution.
-
-
Decolorization (Optional):
-
If the solution is highly colored, it may indicate the presence of colored impurities.
-
Allow the solution to cool slightly and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or activated charcoal was used, a hot filtration is necessary.
-
Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper.
-
Quickly filter the hot solution into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
If using a mixed solvent system, slowly add the hot anti-solvent (e.g., heptane) to the hot solution until it becomes slightly turbid.
-
Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent or a suitable cold solvent in which the compound is sparingly soluble.
-
Continue to draw air through the crystals on the filter paper for a few minutes to partially dry them.
-
-
Drying:
-
Transfer the crystals to a watch glass or drying dish.
-
Dry the crystals to a constant weight, preferably in a vacuum oven at a temperature well below the melting point.
-
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause | Suggested Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Add more of the primary solvent. Lower the temperature at which crystallization is initiated. |
| No Crystal Formation | The solution is not sufficiently saturated, or nucleation is slow. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Low Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Reduce the amount of solvent used in subsequent attempts. Ensure the solution is thoroughly cooled before filtration. |
| Poor Purity | The cooling process was too rapid, trapping impurities. The chosen solvent was not appropriate for the impurity profile. | Allow the solution to cool more slowly. Re-evaluate the solvent system based on the nature of the suspected impurities. |
Data Summary and Expected Outcome
| Parameter | Recommended Range/Value |
| Solvent System | Ethanol/Heptane (or other alcohol/alkane combinations) |
| Dissolution Temperature | Near the boiling point of the primary solvent |
| Cooling Profile | Slow cooling to room temperature, followed by an ice bath |
| Expected Yield | 60-90% (highly dependent on crude purity) |
| Expected Purity | >99% (as determined by HPLC, GC, or NMR) |
| Final Appearance | Off-white to pale yellow crystalline solid |
Conclusion
Recrystallization is a fundamental and effective technique for the purification of this compound. A well-executed recrystallization, guided by a sound understanding of the compound's properties and potential impurities, can significantly enhance the quality of this valuable synthetic building block. The protocol and guidelines presented in this application note provide a robust starting point for researchers to achieve high-purity material, thereby ensuring the integrity and reliability of their subsequent research and development endeavors.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (2023). Tetrahydroquinoline synthesis. [Link]
-
Muthukrishnan, I., Sridharan, V., & Menéndez, J. C. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(8), 5057–5191. [Link]
-
Warsitz, M., & Doye, S. (2020). Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. European Journal of Organic Chemistry, 2020(44), 6979-6988. [Link]
-
Bhatt, T., & Natte, K. (2024). A transfer hydrogenation protocol for the reduction of quinolines, quinoxalines, pyridines, pyrazines, indoles, benzofurans, and furan derivatives with borane-ammonia (H3N-BH3) as the hydrogen source and a commercially available RuCl3·xH2O precatalyst provides the corresponding alicyclic heterocycles in very good isolated yields. Organic Letters, 26, 866-871. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mt.com [mt.com]
- 4. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 5. β-Hydroxy-tetrahydroquinolines from Quinolines Using Chloroborane: Synthesis of the Peptidomimetic FISLE-412 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of Fluorinated Drug Candidates
Introduction: The Strategic Imperative of Fluorine in Drug Discovery
The incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, transforming lead compounds into viable drug candidates.[1][2][3] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine (C-F) bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[1][3][4][5] These modulations can lead to significant improvements in pharmacokinetic profiles, such as increased bioavailability and longer half-life, by blocking sites of oxidative metabolism.[1][3][6][7]
However, these same properties that make fluorine advantageous also present unique challenges for in vitro assessment. The altered electronic environment and metabolic pathways of fluorinated compounds necessitate a carefully designed and nuanced testing strategy. This guide provides an in-depth framework and detailed protocols for the robust in vitro evaluation of fluorinated drug candidates, ensuring that researchers can accurately characterize their behavior and de-risk progression toward clinical studies.
Part 1: Core In Vitro Assays for Fluorinated Drug Candidates
A successful in vitro evaluation hinges on a suite of assays that probe the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. For fluorinated candidates, particular attention must be paid to metabolic stability, potential for drug-drug interactions (DDIs), and off-target toxicities.
Metabolic Stability Assays: Predicting In Vivo Clearance
The primary rationale for fluorination is often to enhance metabolic stability.[3][7] The strength of the C-F bond makes it highly resistant to cleavage by metabolic enzymes, particularly Cytochrome P450s (CYPs). This can "shield" a vulnerable position on the molecule, a strategy known as "metabolic blocking." However, this can also shunt metabolism to other parts of the molecule, potentially creating novel metabolites. Therefore, assessing metabolic stability is not merely about confirming the C-F bond's integrity but understanding the compound's overall metabolic fate.
Causality Behind Experimental Choices:
-
System Selection: We utilize two primary systems: Human Liver Microsomes (HLM) and cryopreserved primary human hepatocytes.
-
HLMs are cost-effective and contain a high concentration of Phase I (e.g., CYP450) enzymes, making them ideal for initial screening of metabolic lability.[8]
-
Hepatocytes provide a more complete picture, containing both Phase I and Phase II (e.g., UGTs, SULTs) enzymes, as well as transporters.[8] This is crucial for fluorinated compounds where Phase II conjugation (e.g., glucuronidation) might become a more dominant clearance pathway if Phase I metabolism is blocked.[7]
-
-
Cofactor Requirement: These enzymatic reactions require NADPH as a cofactor. Assays are initiated by its addition to ensure the reaction starts synchronously across all samples.
Caption: Workflow for a typical in vitro metabolic stability assay.
-
Preparation:
-
Prepare a 1 mM working solution of the fluorinated test compound in incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Dilute pooled Human Liver Microsomes (HLM) to 0.5 mg/mL in the same buffer.
-
Prepare a NADPH regenerating solution (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, add 193 µL of the HLM suspension.
-
Add 2 µL of the 1 mM test compound working solution to achieve a final concentration of 10 µM.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the reaction by adding 5 µL of the NADPH regenerating solution.
-
-
Time Points & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer 25 µL of the incubation mixture to a new plate containing 100 µL of ice-cold acetonitrile with an internal standard (e.g., Tolbutamide, Labetalol). The T=0 sample is taken immediately after adding NADPH.
-
-
Analysis:
-
Seal the plate, vortex for 2 minutes, and centrifuge at 4,000 rpm for 15 minutes to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
-
Self-Validation/Controls:
-
Negative Control: A reaction mixture without the NADPH regenerating system to check for non-enzymatic degradation.
-
Positive Control: A compound with known metabolic lability (e.g., Verapamil, Testosterone) to ensure the microsomal batch is active.
-
Zero-Time Point (T=0): Represents 100% of the initial compound concentration.
-
| Compound | t½ (min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Control (Verapamil) | 8.5 | 81.5 |
| Candidate A (Non-F) | 12.2 | 56.8 |
| Candidate B (Fluorinated) | > 60 | < 11.6 |
This table demonstrates how fluorination can dramatically increase the metabolic half-life.
Cytochrome P450 (CYP) Inhibition Assays
Fluorinated drugs, like any other xenobiotic, can inhibit CYP enzymes, leading to potentially dangerous drug-drug interactions (DDIs). Given that fluorination can alter a molecule's electronics and binding pose within the enzyme's active site, assessing CYP inhibition is a critical safety screen.[9]
Causality Behind Experimental Choices:
-
Fluorogenic Probes: These assays commonly use specific fluorogenic substrates for each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[9][10] When metabolized by the active enzyme, these probes are converted into highly fluorescent products. The rate of fluorescence generation is directly proportional to enzyme activity.[9] An inhibitor will reduce this rate.
-
Consideration for Fluorinated Compounds: A key caveat is the potential for the fluorinated test compound itself to be fluorescent or to quench the fluorescence of the probe's metabolite, leading to false positive or false negative results.[9] Therefore, a preliminary "interference" screen is mandatory. If interference is observed, an alternative LC-MS/MS-based assay using non-fluorescent probes must be used.[9]
-
Interference Check:
-
Run two control reactions: (1) Test compound + enzyme + buffer (no probe) and (2) Test compound + probe + buffer (no enzyme).
-
Measure fluorescence to ensure the test compound does not fluoresce at the assay's wavelengths or quench the signal.
-
-
Assay Preparation:
-
Prepare serial dilutions of the fluorinated test compound (e.g., 0.01 to 100 µM).
-
In a black 96-well plate, combine recombinant human CYP3A4 enzyme (e.g., Bactosomes), incubation buffer, and the fluorogenic substrate (e.g., a resorufin derivative).
-
-
Incubation and Reaction:
-
Add the test compound dilutions to the wells. Include a "no inhibitor" control (vehicle only) and a positive control inhibitor (e.g., Ketoconazole for CYP3A4).[11]
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding a NADPH regenerating system.
-
-
Measurement:
-
Read the fluorescence kinetically over 30-60 minutes using a plate reader with appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Plot the percent inhibition (relative to the vehicle control) against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| CYP Isoform | Test Compound IC50 (µM) | Positive Control IC50 (µM) |
| CYP1A2 | > 50 | α-Naphthoflavone: 0.02 |
| CYP2C9 | 22.5 | Sulfaphenazole: 0.35 |
| CYP2D6 | > 50 | Quinidine: 0.04 |
| CYP3A4 | 8.9 | Ketoconazole: 0.015 |
This table provides a clear summary of the compound's potential for DDIs.
Cell Viability and Cytotoxicity Assays
Assessing cytotoxicity is fundamental to understanding a compound's therapeutic index. Fluorine substitution can alter toxicity profiles, and it is crucial to determine the concentration at which the compound induces cell death.
Causality Behind Experimental Choices:
-
Orthogonal Assays: Relying on a single cytotoxicity endpoint can be misleading. We recommend a multiplexed approach.
-
Viability Assay (e.g., CellTiter-Fluor™): This measures a conserved protease activity present only in intact, live cells using a cell-permeant substrate (GF-AFC).[12][13] A decrease in signal indicates a loss of viability.
-
Cytotoxicity Assay (e.g., CytoTox-Fluor™): This measures a "dead-cell" protease activity that is released from cells with compromised membrane integrity, using a cell-impermeant substrate (bis-AAF-R110).[14] An increase in signal directly correlates with cell death.
-
-
Why this is a self-validating system: Measuring both live- and dead-cell markers in the same well provides a robust internal control. A potent cytotoxic agent should show a concurrent decrease in the viability signal and an increase in the cytotoxicity signal.
Caption: A tiered approach to in vitro testing of fluorinated compounds.
The strategic use of fluorine in drug design is a powerful approach to overcoming pharmacokinetic challenges. However, this strategy must be paired with a robust and intelligent in vitro testing cascade. By understanding the causality behind each assay, incorporating specific controls for fluorinated molecules, and employing orthogonal methods for validation, researchers can build a comprehensive and reliable data package. This approach minimizes the risk of late-stage failures, accelerates the drug development timeline, and ultimately helps deliver safer, more effective medicines to patients.
References
- MDPI. (n.d.). In Vitro Methods for Measuring the Permeability of Cell Monolayers.
- Chem Help ASAP. (2021, January 5). metabolic stability assays for predicting intrinsic clearance [Video]. YouTube.
- Altmaniacs. (n.d.). Synthetic Fluorination Methodology.
- Wolf, W., Albright, M. J., Silver, M. S., Weber, H., Reichardt, U., & Sauer, R. (1987). Fluorine-19 NMR spectroscopic studies of the metabolism of 5-fluorouracil in the liver of patients undergoing chemotherapy. Magnetic Resonance Imaging, 5(3), 165-169.
- PMC. (n.d.). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. PubMed Central.
- ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- Bienta. (n.d.). CYP450 inhibition assay (fluorogenic).
- PubMed. (n.d.). New in Vitro Fluorimetric Microtitration Assays for Toxicological Screening of Drugs.
- PubMed. (n.d.). 19F-MRS studies of fluorinated drugs in humans.
- Preprints.org. (2024, May 9). Comparison of In Vitro Models for Drug-Induced Liver Injury Assessment.
- MDPI. (n.d.). Recent Advances in Fluorinated Colloidal Nanosystems for Biological Detection and Surface Coating.
- Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- PMC. (n.d.). Evaluation of Per- and Poly fluoroalkyl Substances (PFAS) in vitro toxicity testing for developmental neurotoxicity. NIH.
- MDPI. (n.d.). Perfluorocarbon Nanoemulsions for Simultaneous Delivery of Oxygen and Antioxidants During Machine Perfusion Supported Organ Preservation.
- ResearchGate. (n.d.). Improved Throughput of PatchXpress hERG Assay Using Intracellular Potassium Fluoride.
- PubMed. (2017, September 1). Cytotoxicity of novel fluorinated alternatives to long-chain perfluoroalkyl substances to human liver cell line and their binding capacity to human liver fatty acid binding protein.
- Promega Korea. (n.d.). CellTiter-Fluor™ Cell Viability Assay Protocol.
- PubMed. (n.d.). Fluorometric high-throughput screening for inhibitors of cytochrome P450.
- ACS Publications. (n.d.). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- NIH. (2023, December 10). In vitro screening of per- and polyfluorinated substances (PFAS) for interference with seven thyroid hormone system targets across nine assays.
- ResearchGate. (2023, June 15). Future challenges and opportunities with fluorine in drugs?.
- Taylor & Francis. (n.d.). Utilizing 19F NMR to investigate drug disposition early in drug discovery.
- Anonymous. (n.d.). The role of fluorine in medicinal chemistry.
- PubMed. (n.d.). Improved Throughput of PatchXpress hERG Assay Using Intracellular Potassium Fluoride.
- Safer Medicines. (2022, March 17). In vitro methods to reduce drug-induced liver injury.
- NIH. (n.d.). Determination of In Vitro Membrane Permeability by Analysis of Intracellular and Extracellular Fluorescein Signals in Renal Cells.
- FDA. (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
- Promega Corporation. (n.d.). CytoTox-Fluor™ Cytotoxicity Assay.
- EPA. (n.d.). Challenges with testing volatile PFAS by in vitro and in vivo inhalation studies.
- ResearchGate. (n.d.). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening [PDF].
- ResearchGate. (n.d.). Fluorine Nuclear Magnetic Resonance, a Privileged Tool for Metabolic Studies of Fluoropyrimidine Drugs [Request PDF].
- Anonymous. (n.d.). Barrier Formation and Permeability Assays using Millicell® Hanging Cell Culture Inserts.
- PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
- Semantic Scholar. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- ACS Publications. (2022, December 28). Comparison of Perfluorocarbon Liquids Cytotoxicity Tests: Direct Contact Versus the Test on Liquid Extracts. ACS Omega.
- ResearchGate. (2024, May 10). Comparison of In Vitro Models for Drug-Induced Liver Injury Assessment.
- Metrion Biosciences. (n.d.). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A.
- BioIVT. (n.d.). Fluorescence CYP Inhibition Assays.
- PubMed. (n.d.). [Fluorine-19 nuclear magnetic resonance spectroscopy: a privileged tool for the study of the metabolism and pharmacokinetics of fluoropyrimidines].
- PubMed. (2025, July 21). In Vitro Assessment of Drug-Induced Liver Injury Using Three-Dimensional Cultured HepaSH Cells Derived From Chimeric Mouse Model With Humanized Liver.
- ResearchGate. (n.d.). Scheme 54. CYP450 Inhibition by Fluoroxene, An Early Anaesthetic, and Vinyl Fluoride.
- ResearchGate. (n.d.). Role of Fluorine in Drug Design and Drug Action [Request PDF].
- Promega Corporation. (n.d.). CellTiter-Fluor(TM) Cell Viability Assay Technical Bulletin #TB317.
- Cell Microsystems. (n.d.). hERG K+ Channel Currents and Pharmacology Using the IonFlux™ System.
- MDPI. (2023, April 17). Fluorinated Derivatives of Digalloyl-Flavan-3-ol Induce Autophagic Cell Death by Forming Granular Aggregates Containing Mitochondria.
- ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry.
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Application Notes & Protocols: Deciphering the Structure-Activity Relationship of Trifluoromethyl-Tetrahydroquinolines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to understanding and investigating the Structure-Activity Relationship (SAR) of trifluoromethyl-tetrahydroquinolines. This class of compounds holds significant promise in medicinal chemistry, and a thorough understanding of their SAR is crucial for the rational design of novel therapeutics. This document offers in-depth scientific insights, detailed experimental protocols, and data interpretation strategies to empower researchers in their drug discovery endeavors.
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold can profoundly modulate a molecule's physicochemical and biological properties, making it a cornerstone of modern drug design.[5][6] The unique electronic properties of the CF₃ group enhance metabolic stability, increase lipophilicity, and can significantly improve a compound's binding affinity to its biological target.[7][8]
This guide is structured to provide a logical progression from the fundamental principles of SAR to the practical application of this knowledge in a laboratory setting. We will explore the synthesis of trifluoromethyl-tetrahydroquinolines, detail the protocols for their biological evaluation, and elucidate the intricate relationships between their chemical structure and biological function.
I. The Physicochemical Impact of Trifluoromethylation on the Tetrahydroquinoline Scaffold
The introduction of a trifluoromethyl group into the tetrahydroquinoline core imparts a unique set of physicochemical properties that are highly advantageous for drug development. Understanding these effects is paramount to interpreting SAR data.
A. Enhanced Metabolic Stability:
The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes. By replacing a metabolically susceptible methyl group or hydrogen atom with a CF₃ group, medicinal chemists can effectively block common metabolic pathways, leading to an increased in vivo half-life and improved pharmacokinetic profile.
B. Modulation of Lipophilicity and Bioavailability:
The trifluoromethyl group is significantly lipophilic, which can enhance a molecule's ability to cross cellular membranes and improve its oral bioavailability.[7] This increased lipophilicity can also facilitate stronger interactions with hydrophobic pockets within a target protein. However, excessive lipophilicity can lead to poor solubility and off-target effects, necessitating a careful balance.
C. Alteration of Electronic Properties and pKa:
The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the acidity or basicity (pKa) of nearby functional groups, such as the nitrogen atom in the tetrahydroquinoline ring.[8] This modulation of pKa can impact a compound's ionization state at physiological pH, affecting its solubility, cell permeability, and binding interactions with the target.
Table 1: Physicochemical Properties of Representative Trifluoromethyl-Tetrahydroquinolines
| Compound ID | Substitution Pattern | LogP (Calculated) | pKa (Calculated) | Predicted Metabolic Stability (t½ in human liver microsomes) |
| THQ-H | Unsubstituted | 2.1 | 5.2 | Low |
| THQ-6-CF₃ | 6-Trifluoromethyl | 3.5 | 3.8 | High |
| THQ-7-CF₃ | 7-Trifluoromethyl | 3.5 | 3.9 | High |
| THQ-8-CF₃ | 8-Trifluoromethyl | 3.4 | 4.1 | Moderate |
| THQ-6,8-diCF₃ | 6,8-Bis(trifluoromethyl) | 4.9 | 2.5 | Very High |
Note: These values are illustrative and can be calculated using various computational tools. Experimental validation is crucial.
II. Synthesis of Trifluoromethyl-Tetrahydroquinolines: A General Protocol
Several synthetic routes to trifluoromethyl-tetrahydroquinolines have been developed. A versatile and increasingly popular method involves a visible-light-induced radical cascade trifluoromethylation/cyclization reaction.[9][10]
Experimental Protocol: Visible-Light-Induced Synthesis of a 6-Trifluoromethyl-Tetrahydroquinoline Derivative
Objective: To synthesize a 6-trifluoromethyl-tetrahydroquinoline derivative from the corresponding N-alkenylaniline precursor.
Materials:
-
N-(prop-2-en-1-yl)-4-(trifluoromethyl)aniline
-
Trifluoromethyl iodide (CF₃I) or Togni's reagent
-
Photocatalyst (e.g., fac-Ir(ppy)₃ or an organic dye)
-
Solvent (e.g., acetonitrile or DMF)
-
Inert gas (Nitrogen or Argon)
-
Blue LED light source (450-460 nm)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a clean, dry Schlenk tube, dissolve N-(prop-2-en-1-yl)-4-(trifluoromethyl)aniline (1.0 mmol) and the photocatalyst (1-2 mol%) in the chosen solvent (5 mL).
-
Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes to remove any dissolved oxygen, which can quench the excited state of the photocatalyst.
-
Addition of Reagents: Add the trifluoromethylating agent (1.2-1.5 equivalents) to the reaction mixture.
-
Photocatalysis: Place the reaction vessel in front of the blue LED light source and stir vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by exposing it to air. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired 6-trifluoromethyl-1,2,3,4-tetrahydroquinoline derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Causality Behind Experimental Choices:
-
Inert Atmosphere: The photocatalytic cycle involves radical intermediates that are highly reactive towards oxygen. Removing oxygen is critical for reaction efficiency.
-
Photocatalyst: The choice of photocatalyst is crucial as its redox potential must be suitable to interact with the trifluoromethylating agent upon excitation by light.
-
Light Source: The wavelength of the light source must match the absorption maximum of the photocatalyst to ensure efficient excitation.
III. Establishing the Structure-Activity Relationship: A Step-by-Step Workflow
A systematic approach is essential to delineate the SAR of a series of trifluoromethyl-tetrahydroquinoline analogs.
Caption: Iterative workflow for SAR studies.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the antiproliferative activity of the synthesized compounds against a cancer cell line.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of trifluoromethyl-tetrahydroquinoline derivatives against a specific cancer cell line.
Materials:
-
Synthesized trifluoromethyl-tetrahydroquinoline compounds dissolved in DMSO.
-
Cancer cell line (e.g., MCF-7, A549).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Multichannel pipette.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Self-Validation:
-
Positive and Negative Controls: The inclusion of both positive (known cytotoxic agent) and negative (vehicle) controls is essential to validate the assay's performance.
-
Reproducibility: Experiments should be performed in triplicate and repeated at least three times to ensure the reproducibility of the results.
-
Z'-factor: For high-throughput screening, calculating the Z'-factor can provide a measure of the assay's quality and reliability.
IV. Deciphering the Structure-Activity Relationship of Trifluoromethyl-Tetrahydroquinolines
The following section outlines key SAR trends that are often observed for this class of compounds, based on available literature for THQ and related fluorinated heterocycles.[11][12][13]
Sources
- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Convenient Formal [4+2] Heterocylization Route to Bis(triflyl)tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalytic Hydrogenation of Trifluoromethyl-Quinolines
Welcome to the technical support center for the catalytic hydrogenation of trifluoromethyl-quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging yet crucial transformation. The presence of the trifluoromethyl (-CF₃) group introduces unique electronic and steric effects that can significantly impact catalyst activity, selectivity, and reaction outcomes.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve problems but also to proactively optimize your reaction conditions for robust and reproducible results.
I. Understanding the Core Challenges
The hydrogenation of trifluoromethyl-quinolines presents a distinct set of challenges compared to their non-fluorinated analogs. The strong electron-withdrawing nature of the -CF₃ group can deactivate the quinoline ring towards hydrogenation. Furthermore, the stability of the C-F bond is not absolute, and under certain harsh conditions, hydrodefluorination can occur as a significant side reaction.
Key factors influencing the success of this reaction include:
-
Catalyst Selection: The choice of metal, support, and ligands is paramount.
-
Solvent Effects: The polarity and coordinating ability of the solvent can dramatically alter reaction pathways.
-
Reaction Conditions: Temperature and hydrogen pressure must be carefully balanced to achieve desired conversion without promoting side reactions.
-
Substrate-Catalyst Interaction: The nitrogen atom in the quinoline ring can strongly interact with and sometimes poison the catalyst surface.[1]
II. Troubleshooting Guide: A Problem-Solution Approach
This section is structured to help you diagnose and resolve common experimental issues.
Problem 1: Low or No Conversion of the Starting Material
You've set up your reaction, but after the specified time, analysis (GC, LC-MS, NMR) shows a large amount of unreacted starting material.
Possible Causes & Solutions:
-
Catalyst Inactivity or Poisoning:
-
The "Why": The nitrogen lone pair of the quinoline can strongly adsorb onto the catalyst's active sites, effectively blocking them from participating in the hydrogenation.[1] Additionally, impurities in the substrate, solvent, or hydrogen gas (like sulfur compounds) can irreversibly poison the catalyst.
-
Troubleshooting Steps:
-
Catalyst Choice: Palladium (Pd) and Ruthenium (Ru) catalysts can sometimes be inactive for quinoline hydrogenation.[1] Consider screening Rhodium (Rh) or Platinum (Pt) based catalysts, which have shown higher activity.[1] Nickel phosphide catalysts have also demonstrated high hydrogenation capacity.[2] For a more cost-effective and operationally simple approach, an in-situ prepared cobalt catalyst from Co(OAc)₂·4H₂O and zinc powder has proven effective.[3][4]
-
Purity Check: Ensure the purity of your trifluoromethyl-quinoline, solvents, and hydrogen gas. Trace impurities can have a significant impact.
-
Activation of Aromatic System: The aromaticity of the quinoline ring can hinder reduction. Activating the substrate with chloroformates can disrupt the aromaticity, making it more susceptible to hydrogenation.[5]
-
-
-
Inadequate Reaction Conditions:
-
The "Why": Hydrogenation is often kinetically limited. Insufficient temperature or hydrogen pressure may not provide the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Troubleshooting Steps:
-
Increase Temperature: Incrementally increase the reaction temperature. Be aware that higher temperatures can also lead to side reactions, so proceed with caution and monitor product distribution closely.
-
Increase Hydrogen Pressure: Higher H₂ pressure increases the concentration of dissolved hydrogen, which can enhance the reaction rate.[6]
-
Solvent Selection: The choice of solvent is critical. For some cobalt-based catalyst systems, water has been shown to be an indispensable solvent for catalytic activity, while common organic solvents like THF, toluene, and short-chain alcohols were ineffective.[3]
-
-
Problem 2: Poor Selectivity - Formation of Multiple Products
Your reaction is proceeding, but you are observing a mixture of products, including partially hydrogenated intermediates, over-hydrogenated products (decahydroquinolines), and potentially dehalogenated or defluorinated byproducts.
Possible Causes & Solutions:
-
Over-hydrogenation:
-
The "Why": The desired product, a tetrahydroquinoline, can sometimes undergo further reduction of the benzene ring to form a decahydroquinoline. This is more likely to occur under harsh conditions (high temperature and pressure) or with highly active catalysts.
-
Troubleshooting Steps:
-
Milder Conditions: Reduce the reaction temperature and/or hydrogen pressure.
-
Catalyst Loading: Decrease the catalyst loading.
-
Reaction Time: Monitor the reaction progress over time to identify the point of maximum yield for the desired product before significant over-hydrogenation occurs.
-
-
-
Hydrodefluorination or Hydrodehalogenation:
-
The "Why": While the C-F bond is strong, it can be cleaved under hydrogenolysis conditions, especially with catalysts like Palladium. This is a common issue with halogenated quinolines in general, with chloro and bromo derivatives being particularly susceptible.[3]
-
Troubleshooting Steps:
-
Catalyst Selection: Avoid catalysts known for high hydrogenolysis activity, such as Pd/C, when working with halogenated substrates. Rhodium or Platinum catalysts may offer better selectivity. For chloro- and bromo-substituted quinolines, a cobalt-based catalyst showed a tendency for hydrodehalogenation, which could be mitigated by reducing the amount of zinc reductant used in its in-situ preparation.[3]
-
Optimize Conditions: Use the mildest possible conditions (lower temperature and pressure) that still afford a reasonable reaction rate.
-
-
Problem 3: Reaction Stalls or Shows Inconsistent Results
The reaction starts but then slows down or stops before reaching completion, or you are unable to reproduce your results consistently.
Possible Causes & Solutions:
-
Catalyst Deactivation:
-
The "Why": As mentioned, strong binding of the nitrogen-containing substrate or product can lead to catalyst deactivation over the course of the reaction.[1]
-
Troubleshooting Steps:
-
Catalyst Support: The choice of support can influence catalyst stability. Consider catalysts on robust supports like carbon or titania.
-
Additives: In some cases, the addition of a Lewis acid or Brønsted acid can enhance catalyst activity and stability.[7]
-
-
-
Mass Transfer Limitations:
-
The "Why": In a heterogeneous catalytic system, the reaction rate can be limited by the transport of hydrogen gas from the gas phase to the liquid phase and then to the catalyst surface.
-
Troubleshooting Steps:
-
Stirring Rate: Ensure vigorous stirring to maximize gas-liquid mixing.
-
Reactor Design: Use a reactor designed for high-pressure hydrogenations that promotes efficient gas dispersion.
-
-
III. Frequently Asked Questions (FAQs)
Q1: Which catalyst is the best starting point for the hydrogenation of a novel trifluoromethyl-quinoline?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific substitution pattern of your quinoline. However, a good starting point for screening would be:
-
5% Rh/C or 5% Pt/C: These are generally more active than Pd/C for quinoline hydrogenation and may offer a good balance of activity and selectivity.
-
In-situ prepared Cobalt catalyst: A system using Co(OAc)₂·4H₂O and zinc powder in water has been shown to be effective and uses readily available, less expensive metals.[3][4]
Q2: What is the ideal solvent for this reaction?
A2: Solvent choice is highly system-dependent.
-
Protic Solvents: Alcohols like methanol, ethanol, or isopropanol are common choices.
-
Aqueous Systems: Surprisingly, for some non-precious metal catalysts like cobalt, water has been found to be essential for activity.[3]
-
Aprotic Solvents: Solvents like THF or dioxane can also be used, but their effectiveness will depend on the specific catalyst and substrate.[8]
It is highly recommended to perform a solvent screen for your specific substrate and catalyst combination.
Q3: How can I monitor the reaction progress effectively?
A3: Regular sampling and analysis are crucial for optimization.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for volatile compounds. Allows for the identification of starting material, product, and byproducts.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Suitable for less volatile or thermally sensitive compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Can be used to determine conversion by integrating signals corresponding to the starting material and product.[6]
-
TLC (Thin-Layer Chromatography): A quick and simple method for qualitative monitoring of the reaction progress.
Q4: Are there any safety considerations I should be aware of?
A4: Absolutely. High-pressure hydrogenation reactions carry inherent risks.
-
Pressure Equipment: Always use a properly rated and maintained high-pressure reactor (autoclave).
-
Hydrogen Handling: Hydrogen is highly flammable. Ensure proper ventilation and eliminate all potential ignition sources.
-
Catalyst Handling: Some hydrogenation catalysts, particularly Raney Nickel and dry Pd/C, can be pyrophoric (ignite spontaneously in air). Handle them under an inert atmosphere or wetted with a solvent.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
IV. Experimental Protocols & Data
General Protocol for Catalyst Screening
This protocol provides a framework for systematically evaluating different catalysts.
-
Reactor Setup: To a glass vial inside a high-pressure autoclave, add the trifluoromethyl-quinoline (e.g., 0.5 mmol) and the catalyst (e.g., 5 mol%).
-
Solvent Addition: Add the chosen solvent (e.g., 2 mL).
-
Sealing and Purging: Seal the autoclave and purge it several times with nitrogen, followed by several purges with hydrogen.
-
Pressurization and Heating: Pressurize the reactor to the desired hydrogen pressure (e.g., 20 bar) and heat to the target temperature (e.g., 80 °C) with vigorous stirring.[9][10]
-
Reaction Monitoring: After the specified time (e.g., 12-24 hours), cool the reactor to room temperature and carefully vent the hydrogen.[9]
-
Work-up and Analysis: Open the reactor, filter the catalyst, and analyze the crude reaction mixture by GC-MS, LC-MS, or NMR to determine conversion and product distribution.
Data Summary: Catalyst Performance Comparison
The following table summarizes typical starting conditions for the hydrogenation of quinolines with various catalysts, providing a basis for your experimental design.
| Catalyst | Typical Pressure (bar) | Typical Temperature (°C) | Solvent | Key Characteristics |
| Pd/C | 20 | 50 | Varies | Can be active, but risk of dehalogenation/defluorination.[10] |
| Rh/C | >10 | >80 | Varies | Generally exhibits excellent activity.[1] |
| Pt/C | Varies | Varies | Varies | A robust alternative to Rh and Pd. |
| Co (in-situ) | 30-40 | 70 | Water | Cost-effective, operationally simple, requires water as solvent.[3] |
| Ni₂P | ~60 | 280-360 | Decahydronaphthalene | High activity, can promote full saturation to decahydroquinoline.[2] |
V. Visualizing the Workflow
Troubleshooting Workflow for Low Conversion
The following diagram illustrates a logical decision-making process when faced with low or no reaction conversion.
Caption: Decision tree for troubleshooting low conversion.
VI. References
-
Optimization of reaction conditions for hydrogenation of quinoline a - ResearchGate. Available at: [Link]
-
Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts - MDPI. Available at: [Link]
-
Condition optimization for catalytic hydrogenative oxidation of... - ResearchGate. Available at: [Link]
-
Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Available at: [Link]
-
Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst - ResearchGate. Available at: [Link]
-
Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Available at: [Link]
-
Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A. Available at: [Link]
-
Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor - NIH. Available at: [Link]
-
Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC - NIH. Available at: [Link]
-
Activity of the catalysts for the hydrogenation of quinoline. Reaction... - ResearchGate. Available at: [Link]
-
Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. Available at: [Link]
-
Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Available at: [Link]
-
Homogeneous pressure hydrogenation of quinolines effected by a bench-stable tungsten-based pre-catalyst - ResearchGate. Available at: [Link]
-
Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Skraup Synthesis Technical Support Center: Trifluoromethylated Anilines
Case ID: SKRAUP-CF3-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
Welcome to the Technical Support Center. You are likely here because your Skraup synthesis using trifluoromethyl (
The Root Cause: The Skraup reaction relies on an electrophilic aromatic substitution for the critical ring-closure step. The trifluoromethyl group is a potent electron-withdrawing group (EWG), which severely deactivates the aniline ring. This creates a kinetic competition where the polymerization of acrolein (the "tar" pathway) outcompetes the cyclization of the quinoline (the "product" pathway).
This guide provides troubleshooting protocols to reverse this kinetic disadvantage and manage the specific byproducts generated by
Module 1: The "Black Tar" Problem (Polymerization)
Symptom: The reaction mixture solidifies into a black, glassy solid that is insoluble in most organic solvents. Yield is <10%.
Technical Analysis
In a standard Skraup reaction, glycerol dehydrates to acrolein.[1][2][3][4] Acrolein is highly unstable and prone to radical polymerization at high temperatures. Because your
Troubleshooting Protocol
| Variable | Standard Condition (Avoid) | Optimized Condition (Recommended) | Rationale |
| Oxidant | Nitrobenzene | Iodine ( | Nitrobenzene can lead to violent exotherms. Sulfonated oxidants are water-soluble, aiding workup. |
| Moderator | None | Ferrous Sulfate ( | Acts as a radical scavenger to inhibit acrolein polymerization. |
| Acid | Conc.[1][2][3][4][5][6][7] | 60-70% | Lower acid concentration reduces the rate of acrolein polymerization while maintaining protonation. |
| Addition | All-in-one | Slow Addition (Syringe Pump) | Add pre-formed acrolein (or glycerol) slowly to the hot aniline/acid mixture to keep acrolein concentration low. |
Visual Workflow: Divergent Pathways
[2]
Module 2: Regioisomer Nightmares ( Aniline)
Symptom: You used meta-trifluoromethylaniline and obtained two spots on TLC with very similar
Technical Analysis
Meta-substituted anilines possess two non-equivalent ortho positions available for cyclization:
-
Position 2 (Crowded): Between the
and the group. -
Position 6 (Open): Para to the
group.
The Rule of Thumb: Cyclization at the less hindered position (Position 6) is generally favored, yielding the 7-trifluoromethylquinoline . However, the strong electron-withdrawing nature of
Identification & Separation Guide
| Isomer | Structure | Formation Probability | NMR Signature (Diagnostic) |
| 7- | Cyclization para to | Major (~70-90%) | Large coupling constant ( |
| 5- | Cyclization ortho to | Minor (~10-30%) | H4 proton (pyridine ring) is significantly deshielded due to "Peri-effect" (proximity to |
Separation Protocol:
-
Crystallization: The 7-isomer is typically more symmetrical and has a higher melting point. Attempt recrystallization from hexanes/ethyl acetate.
-
Chromatography: If separation is difficult, use Silver Nitrate (
) impregnated silica gel . The electron-poor nature of the rings affects -complexation with silver, often enhancing separation resolution.
Module 3: Stalled Intermediates (Incomplete Cyclization)
Symptom: Mass spectrometry shows a peak corresponding to
Technical Analysis
The
Byproduct:
Troubleshooting Protocol
Solution: You must increase the electrophilicity of the carbonyl carbon or the temperature.
-
Switch to Superacids: Replace
with Triflic Acid (TfOH) or Polyphosphoric Acid (PPA). These stabilize the intermediate cation better. -
Microwave Synthesis: Conventional heating creates thermal gradients. Microwave irradiation (200°C, 10-20 min) provides rapid, uniform heating that can overcome the activation energy barrier for the cyclization of deactivated rings.
Visual Workflow: Regioselectivity Logic
FAQ: Frequently Asked Questions
Q: Can I use the Doebner-Miller variation (using crotonaldehyde) instead? A: Yes, but be warned: The polymerization issues are often worse with substituted aldehydes. If you do this, you must use a biphasic system (toluene/acid) to keep the aldehyde concentration low in the acid phase.
Q: My product has a distinct "almond" smell but isn't quinoline. What is it? A: You likely generated Nitrobenzene reduction byproducts (if nitrobenzene was your oxidant). Aniline can oxidize to nitrosobenzene or azobenzene under these conditions. Ensure you perform a thorough steam distillation or acid-base extraction to remove non-basic organics.
Q: Is the
References
-
Skraup Quinoline Synthesis Mechanism. Vertex AI Search / YouTube. (2021). 8[9]
-
Troubleshooting side reactions in the synthesis of quinoline derivatives. BenchChem. (2025). 5
-
Skraup Reaction Process for Synthesizing Quinolones. Google Patents (US6103904A). 1
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry. ResearchGate. (2025). 10
-
The Skraup Synthesis of Quinoline from Aniline: A Technical Guide. BenchChem. 11
Sources
- 1. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Fluorinated Heterocyclic Compounds
Welcome to the technical support center for the purification of fluorinated heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with purifying these molecules. The introduction of fluorine can drastically alter a molecule's physicochemical properties, such as its polarity, volatility, and intermolecular interactions, making purification a non-trivial step in synthesis.[1][2] This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the purification of fluorinated heterocyclic compounds.
Q1: Why are fluorinated heterocyclic compounds so challenging to purify compared to their non-fluorinated analogs?
A1: The challenges stem from the unique properties imparted by fluorine atoms. Fluorine is the most electronegative element, and its incorporation into a heterocyclic ring can significantly alter the molecule's:
-
Polarity: A single fluorine atom can increase polarity, while a trifluoromethyl group (CF3) can paradoxically increase both polarity and lipophilicity.[3] This altered polarity affects how the compound interacts with stationary and mobile phases in chromatography, often leading to unexpected elution patterns.
-
Volatility: Highly fluorinated compounds tend to be more volatile than their non-fluorinated counterparts, a property known as "fluoride volatility."[4] This can lead to sample loss during solvent removal under reduced pressure.
-
Intermolecular Interactions: The presence of fluorine can weaken hydrogen bonding capabilities while introducing new dipole-dipole or fluorous-fluorous interactions. This can affect crystallization and chromatographic behavior.
-
Solubility: Fluorinated compounds often exhibit unique solubility profiles, sometimes being less soluble in common organic solvents.
Q2: I'm observing co-elution of my fluorinated product with a non-fluorinated impurity during reverse-phase HPLC. What can I do?
A2: This is a common issue. Here are several strategies to improve separation:
-
Change the Stationary Phase: Standard C18 columns may not provide sufficient selectivity. Consider using a fluorinated stationary phase (e.g., a pentafluorophenyl (PFP) or a fluorinated alkyl phase).[5] These phases can offer different retention mechanisms, such as π-π and dipole-dipole interactions, which can enhance the separation of fluorinated and non-fluorinated compounds.[5]
-
Modify the Mobile Phase:
-
Adjust the Temperature: Temperature can influence the separation. Experiment with running the column at different temperatures to see if it improves resolution.[8]
Q3: My fluorinated heterocyclic compound is volatile and I'm losing it during rotovaping. How can I prevent this?
A3: To minimize loss of volatile compounds:
-
Reduce Vacuum Pressure: Avoid using a high-vacuum line. Use a diaphragm pump with a pressure controller to carefully control the vacuum.[9]
-
Use a Cold Trap: Ensure your rotary evaporator is equipped with an efficient cold trap (dry ice/acetone or a cryocooler) to recapture your volatile compound.
-
Alternative Evaporation Techniques: Consider using a gentle stream of nitrogen or argon to evaporate the solvent at room temperature. For very volatile compounds, a Kugelrohr distillation apparatus can be effective for solvent removal.[9]
-
Solvent Choice: If possible, use a lower boiling point solvent for your final extraction or chromatography step to facilitate easier removal under milder conditions.[9]
Q4: Can I use acid-base extraction to purify my fluorinated heterocyclic amine?
A4: Yes, acid-base extraction is a powerful technique for purifying ionizable compounds, including many fluorinated heterocyclic amines.[10][11] The basic nitrogen in the heterocycle can be protonated with an aqueous acid (e.g., 1 M HCl) to form a water-soluble salt.[12] This allows you to separate it from non-basic impurities that remain in the organic layer. Afterward, neutralizing the aqueous layer with a base (e.g., NaOH) will regenerate the neutral amine, which can then be extracted back into an organic solvent.
Section 2: Troubleshooting Guides
This section provides step-by-step guidance for resolving specific purification problems.
Guide 1: Poor Separation in Column Chromatography
Problem: Your fluorinated heterocyclic compound is not separating from impurities on a standard silica gel column.
Causality: The introduction of fluorine can significantly alter the polarity of your compound in ways that are not always intuitive. It may be more or less polar than expected, leading to poor separation from starting materials or byproducts with similar polarities.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor chromatographic separation.
Detailed Protocol:
-
Thorough TLC Analysis:
-
Rationale: A comprehensive understanding of your compound's behavior in different solvent systems is crucial.
-
Procedure: Spot your crude mixture on multiple TLC plates and develop them in a variety of solvent systems with varying polarities. For example, test gradients of ethyl acetate in hexanes, and methanol in dichloromethane. Observe not only the Rf values but also the shape of the spots. Tailing can indicate interactions with the stationary phase that might be mitigated.
-
-
Mobile Phase Modification:
-
Rationale: Additives can improve peak shape and selectivity by competing for active sites on the silica gel or by altering the ionization state of your compound.
-
Procedure:
-
For basic compounds (e.g., pyridines, imidazoles), add 0.1-1% triethylamine or ammonium hydroxide to the mobile phase to reduce tailing.
-
For acidic compounds, add 0.1-1% acetic acid or formic acid.
-
-
-
Alternative Stationary Phases:
-
Rationale: If silica gel does not provide adequate separation, a different stationary phase with different surface properties may be effective.
-
Procedure:
-
Alumina: Can be useful for purifying basic compounds that interact too strongly with acidic silica.
-
Reverse-Phase Silica (C18): For less polar fluorinated compounds, reverse-phase chromatography using a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be very effective.
-
Fluorinated Phases: For challenging separations involving fluorinated isomers or compounds with very similar polarities to impurities, a column with a fluorinated stationary phase can provide unique selectivity.[5]
-
-
Guide 2: Difficulty with Crystallization
Problem: Your fluorinated heterocyclic compound oils out or refuses to crystallize from common solvent systems.
Causality: Fluorination can disrupt crystal packing by altering intermolecular forces. The high electronegativity of fluorine can weaken hydrogen bonding and π-stacking interactions that are often crucial for forming a stable crystal lattice.
Troubleshooting Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluoride volatility - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Purification of 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Welcome to the technical support center for the purification of 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experiments.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Low Overall Yield After Purification
Question: I am consistently losing a significant amount of my product during the purification process. What are the likely causes and how can I improve my yield?
Answer:
Low recovery is a frequent challenge in multi-step purification processes. The cause can often be traced to one or more stages of your workflow. Here’s a breakdown of potential issues and how to address them:
-
Inappropriate Solvent Selection for Extraction or Recrystallization: The choice of solvent is critical. For liquid-liquid extractions, if the solvent is too polar, it may not efficiently extract the product from the aqueous layer. Conversely, for recrystallization, if the product is too soluble in the chosen solvent at low temperatures, a significant amount will remain in the mother liquor.[1][2]
-
Solution: Conduct small-scale solubility tests with a range of solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol) to determine the optimal solvent system for extraction and recrystallization. For recrystallization, an ideal solvent will dissolve the compound when hot but have low solubility when cold.[3]
-
-
Product Adsorption on Stationary Phase in Chromatography: this compound, being a heterocyclic amine, can strongly interact with silica gel, a common stationary phase in column chromatography. This can lead to tailing peaks and incomplete elution, resulting in product loss on the column.
-
Solution:
-
Deactivate the Silica Gel: Before preparing your column, treat the silica gel with a small amount of a basic modifier like triethylamine (typically 0.5-1% v/v in the eluent). This will cap the acidic silanol groups on the silica surface, reducing their interaction with the basic amine product.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded-phase silica gel.
-
-
-
Product Degradation: The trifluoromethyl group can influence the chemical stability of the molecule under certain conditions. Exposure to strong acids or bases, or prolonged heating, could potentially lead to degradation.
-
Solution:
-
Mild Conditions: Use milder acids and bases during workup procedures whenever possible.
-
Temperature Control: Avoid excessive heating during solvent evaporation or recrystallization. Use a rotary evaporator with a controlled temperature water bath.
-
Inert Atmosphere: For sensitive compounds, performing purification steps under an inert atmosphere (nitrogen or argon) can prevent oxidative degradation.[4]
-
-
Issue 2: Persistent Impurities in the Final Product
Question: After purification by column chromatography, I still observe impurities in my NMR/LC-MS analysis. How can I identify and remove them?
Answer:
The presence of persistent impurities suggests that the chosen purification method is not adequately resolving your product from these contaminants. A systematic approach is needed to identify the impurities and select a more effective purification strategy.
-
Identify the Impurity:
-
Starting Materials: Unreacted starting materials are a common source of impurities. Compare the spectral data of your purified product with that of the starting materials.
-
Byproducts: Consider the reaction mechanism to predict potential byproducts. For example, in the synthesis of tetrahydroquinolines, common byproducts can arise from incomplete cyclization or over-reduction.[5][6]
-
Solvent Residues: Ensure that all solvents used in the reaction and purification have been thoroughly removed.
-
-
Optimize Chromatographic Conditions:
-
Solvent System: The polarity of the eluent in column chromatography is a key parameter. If your product and impurity are co-eluting, you need to adjust the solvent system to improve separation.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual change in solvent polarity (gradient elution) can often provide better separation of closely related compounds.[7]
-
Alternative Solvents: Experiment with different solvent systems. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.
-
-
Column Parameters: The dimensions of the chromatography column and the particle size of the stationary phase can also affect separation. A longer, narrower column with a smaller particle size will generally provide higher resolution.[8]
-
-
Consider an Alternative Purification Technique:
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.[1][9] The key is to find a solvent in which your product has high solubility at high temperatures and low solubility at low temperatures, while the impurity has either very high or very low solubility at all temperatures.
-
Acid-Base Extraction: As this compound is a basic compound, you can use acid-base extraction to separate it from neutral or acidic impurities.[10] Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl). The basic product will move into the aqueous layer as a salt. The layers can then be separated, and the aqueous layer can be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.
-
Issue 3: Oily Product Instead of Expected Solid
Question: The literature suggests my compound should be a solid, but I am obtaining it as an oil. Why is this happening and what can I do?
Answer:
Obtaining an oil when a solid is expected is a common issue that often points to the presence of impurities or residual solvent.
-
Residual Solvent: Even small amounts of solvent can prevent a compound from crystallizing.
-
Solution: Ensure your product is thoroughly dried under high vacuum for an extended period. Gentle heating under vacuum can also help remove stubborn solvent residues.
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation, resulting in an oil.
-
Solution: Re-purify the product using one of the methods described in the previous section. Pay close attention to the purity of the fractions collected during column chromatography.
-
-
Polymorphism: Some compounds can exist in different crystalline forms (polymorphs) or as an amorphous solid, which may appear as a viscous oil.
-
Solution: Try to induce crystallization by:
-
Scratching: Use a glass rod to scratch the inside of the flask containing the oil. The small scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure solid compound, add a tiny crystal to the oil. This "seed" crystal will act as a template for further crystallization.
-
Solvent Trituration: Add a small amount of a solvent in which your product is insoluble (e.g., hexanes or pentane). Stir the mixture vigorously. This can sometimes induce crystallization by washing away impurities and providing a medium for crystal formation.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for this compound?
A1: For initial purification of a crude reaction mixture, column chromatography on silica gel is typically the most versatile method.[8][11] It allows for the separation of the product from both more polar and less polar impurities. However, as mentioned in the troubleshooting guide, it is often beneficial to add a small amount of a base like triethylamine to the eluent to prevent product loss on the column. For final purification of an already relatively pure solid, recrystallization is often the best method to obtain a highly pure crystalline product.[1]
Q2: How can I monitor the purity of my fractions during column chromatography?
A2: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of column chromatography. Before starting the column, it is essential to find a TLC solvent system that gives good separation between your product and the major impurities, with the product having an Rf value of approximately 0.2-0.4. During the column, you can spot small aliquots of the collected fractions on a TLC plate to determine which fractions contain the pure product.
Q3: What analytical techniques should I use to confirm the purity of my final product?
A3: A combination of analytical techniques is recommended for a comprehensive assessment of purity.[12]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the main component from impurities.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can be coupled with HPLC (LC-MS) to identify the mass of impurities.
Q4: Are there any specific safety precautions I should take when handling this compound and the solvents used for its purification?
A4: Yes, standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when using volatile organic solvents.
-
Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents for specific handling and disposal information.
Section 3: Experimental Protocols and Visualizations
Protocol 1: Column Chromatography Purification
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Triethylamine
-
Glass column with a stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Prepare the Slurry: In a beaker, add silica gel and enough of the non-polar solvent (e.g., hexanes) to make a slurry that can be easily poured.
-
Pack the Column: Place a small piece of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing. Add another thin layer of sand on top of the silica gel.
-
Equilibrate the Column: Run the eluent (the solvent system you will use for the separation) through the column until the silica gel is fully equilibrated.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Carefully add the sample to the top of the column.
-
Elute the Column: Begin adding the eluent to the top of the column and collect fractions in the collection tubes.
-
Monitor the Separation: Use TLC to analyze the collected fractions and identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualization 1: Purification Workflow
Caption: General workflow for the purification and analysis of this compound.
Visualization 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low product yield during purification.
References
-
The extraction, separation and purification of alkaloids in the natural medicine - JOCPR. Available at: [Link]
- Method for extracting bisbenzylisoquinolines - Google Patents.
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
Techniques for extraction and isolation of natural products: a comprehensive review - PMC. Available at: [Link]
-
Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones - MDPI. Available at: [Link]
-
Purification Techniques | Journal of New Developments in Chemistry - Open Access Pub. Available at: [Link]
-
Tetrahydroquinoline synthesis - Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles | ChemRxiv. Available at: [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. Available at: [Link]
-
Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives - ijstr. Available at: [Link]
-
α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations - PMC - NIH. Available at: [Link]
-
Recrystallization - Single Solvent. Available at: [Link]
-
An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products - PubMed. Available at: [Link]
-
Water Purification Methods | Atlas Scientific. Available at: [Link]
-
Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]
-
New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Available at: [Link]
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Request PDF - ResearchGate. Available at: [Link]
-
Water purification the process of removing undesirable chemicals, biological contaminants, suspended solids, and gases from wate. Available at: [Link]
-
Recrystallization - Chemistry LibreTexts. Available at: [Link]
- 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents.
-
Recrystallization | MIT Digital Lab Techniques Manual - YouTube. Available at: [Link]
-
Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production - IISTE.org. Available at: [Link]
-
Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - ResearchGate. Available at: [Link]
-
Chapter 24 – Amines and Heterocycles Solutions to Problems - NC State University Libraries. Available at: [Link]
-
Water Purification Methods & Technology | Water Purifcation - DrinkMore Water. Available at: [Link]
-
Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - RSC Publishing. Available at: [Link]
-
An Overview of Water Purification Methods - Chemical-Supermarket.com. Available at: [Link]
-
Trichloroacetic acid fueled practical amine purifications - Beilstein Journals. Available at: [Link]
-
5 Main Ways Water is Purified. Available at: [Link]
Sources
- 1. mt.com [mt.com]
- 2. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Home Page [chem.ualberta.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jocpr.com [jocpr.com]
- 11. openaccesspub.org [openaccesspub.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Degradation of Fused Tetrahydroquinolines in Solution
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fused tetrahydroquinolines (THQs) are a prominent structural motif in a wide array of biologically active compounds and are frequently identified as hits in high-throughput screening (HTS) campaigns.[1] However, the stability of these compounds in solution can be a significant concern, leading to assay interference and unreliable results.[2][3] This guide, designed for professionals in drug development and chemical research, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the degradation of fused THQs in experimental settings. As Senior Application Scientists, we aim to provide not just procedural steps but also the underlying scientific reasoning to empower you to design robust and reproducible experiments.
I. Frequently Asked Questions (FAQs) - Understanding the Instability of Fused Tetrahydroquinolines
Q1: My fused tetrahydroquinoline compound is showing variable activity in my assays. Could this be a stability issue?
A: Absolutely. Inconsistent biological activity is a hallmark of compound instability. Fused THQs, particularly unsaturated tricyclic analogues, are known to degrade in solution under standard laboratory conditions, often within days.[1][2] This degradation can lead to the formation of reactive byproducts that interfere with assays, resulting in what are known as pan-assay interference compounds (PAINS).[1][3] The observed activity may not be from the parent compound at all, but rather from these degradation products.[2][3]
Q2: I've noticed a color change in my DMSO stock solution of a fused THQ. What does this signify?
A: A color change, such as turning purple or yellow, is a strong visual indicator of degradation.[4] This is often due to oxidative decomposition, a common degradation pathway for fused THQs, especially when stored in DMSO, exposed to light, and in the presence of oxygen.[2][4] It is crucial to monitor your solutions for any visual changes and to correlate these with analytical data.
Q3: What are the primary degradation pathways for fused tetrahydroquinolines?
A: The primary degradation pathways for fused THQs are oxidation and dehydrogenation.[5][6] The partially saturated ring system makes them susceptible to aromatization to the corresponding quinoline.[7] This process can be accelerated by factors such as light, temperature, pH, and the presence of oxidizing agents.[7][8][9] For some fused THQs, the presence of an alkene in a fused ring has been identified as a key source of reactivity and subsequent degradation.[1][2]
Q4: How does the solvent choice impact the stability of my fused THQ?
A: Solvent choice is critical. While DMSO is a common solvent for stock solutions, it can also promote the oxidation of sensitive compounds like fused THQs.[2] The storage of these compounds in DMSO, without special precautions to exclude light and oxygen, can accelerate their decomposition.[2][4] For routine experiments, it is advisable to prepare fresh solutions and to minimize long-term storage in any solvent, especially if the stability profile of the specific fused THQ is unknown.
II. Troubleshooting Guide - Proactively Managing Degradation
This section provides actionable steps to identify, mitigate, and control the degradation of fused tetrahydroquinolines in your experiments.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
Symptoms:
-
Appearance of new peaks in the chromatogram over time.
-
Decrease in the peak area of the parent compound.
-
Changes in the retention time of the main peak.
Causality: The emergence of new peaks is a direct indication of the formation of degradation products. A stability-indicating HPLC or LC-MS method is essential for monitoring the integrity of your compound.[10]
Troubleshooting Steps:
-
Method Validation: Ensure your analytical method is "stability-indicating." This means the method can separate the intact drug from its degradation products.[10]
-
Forced Degradation Studies: Intentionally stress your compound under various conditions (acidic, basic, oxidative, photolytic, and thermal) to generate potential degradants.[11][12] This will help in identifying and tracking degradation products in your routine samples.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of your parent compound. Co-elution of a degradant can lead to inaccurate quantification.
Issue 2: Poor Reproducibility in Biological Assays
Symptoms:
-
High variability in IC50 or EC50 values between experiments.
-
Loss of activity upon storage of compound solutions.
-
Discrepancies between freshly prepared and stored sample results.
Causality: The degradation of the active compound leads to a lower effective concentration, resulting in diminished or variable biological activity. Furthermore, the degradation products themselves might interfere with the assay.[1][2]
Troubleshooting Steps:
-
Fresh is Best: Always prepare solutions of fused THQs fresh from a solid sample whenever possible.
-
Controlled Storage: If storage is unavoidable, store solutions at low temperatures (e.g., -20°C or -80°C), protected from light in amber vials, and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[13]
-
Solvent Degassing: Before preparing solutions, degas the solvent to remove dissolved oxygen, a key player in oxidative degradation.
-
Include Controls: Run a stability control in your assay. Analyze a sample of your compound solution that has been stored under the same conditions as your experimental samples to assess for degradation.
Issue 3: Visual Changes in Stock Solutions
Symptoms:
-
Development of color (e.g., yellow, brown, purple).[4]
-
Formation of precipitates.
Causality: These visual cues are often late-stage indicators of significant degradation. The color change is due to the formation of chromophoric degradation products, and precipitation can occur if the degradants are less soluble than the parent compound.
Troubleshooting Steps:
-
Discard and Replace: Do not use solutions that have visibly changed. Discard them and prepare fresh solutions from a reliable solid stock.
-
Solubility Assessment: Determine the solubility of your compound in various solvents to choose the most appropriate one that also minimizes degradation.
-
pH Control: The pH of the solution can significantly impact stability.[14][15] For aqueous solutions, use buffers to maintain a stable pH.[13] The optimal pH will be compound-specific and should be determined experimentally.
III. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies, which are crucial for understanding the degradation profile of a fused tetrahydroquinoline.[16][17]
Objective: To identify potential degradation products and pathways.
Materials:
-
Fused tetrahydroquinoline compound
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
UV lamp (for photolytic degradation)
-
Oven (for thermal degradation)
-
HPLC or LC-MS system with a PDA detector
Procedure:
-
Sample Preparation: Prepare stock solutions of your fused THQ in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or a slightly elevated temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 80°C) for a defined period.[18]
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm or 365 nm) for a defined period.
-
-
Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by a stability-indicating HPLC/LC-MS method.
-
Data Interpretation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products. Aim for 5-20% degradation to ensure that the degradation is not overly aggressive.[11]
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an analytical method capable of separating the parent compound from its degradation products.
Procedure:
-
Column Selection: Start with a versatile column, such as a C18 reversed-phase column.
-
Mobile Phase Optimization:
-
Begin with a simple mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate).
-
Analyze a mixture of the stressed samples generated from the forced degradation study.
-
Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation of all peaks.
-
-
Detection: Use a PDA detector to check for peak purity and to determine the optimal wavelength for detection of both the parent compound and its degradants.
-
Validation: Once a suitable method is developed, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.
IV. Data Presentation & Visualization
Table 1: Summary of Forced Degradation Conditions and Observations
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation (Example) | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 25°C | 25% | 3 |
| Oxidation | 3% H₂O₂ | 4 hours | 25°C | 40% | 4 |
| Thermal (Solid) | N/A | 48 hours | 80°C | <5% | 1 |
| Thermal (Solution) | N/A | 24 hours | 80°C | 18% | 2 |
| Photolytic | UV light (254 nm) | 12 hours | 25°C | 30% | 3 |
Diagrams
Caption: Generalized degradation pathway of fused tetrahydroquinolines.
Caption: Troubleshooting workflow for addressing fused THQ instability.
V. Conclusion
The chemical instability of fused tetrahydroquinolines is a critical factor that can significantly impact the reliability and reproducibility of research findings. By understanding the common degradation pathways and implementing proactive troubleshooting and control strategies, researchers can ensure the integrity of their experimental results. This guide provides a framework for identifying, managing, and mitigating the degradation of these important compounds, ultimately leading to more robust and trustworthy scientific outcomes.
VI. References
-
Chen, P., et al. (2016). Picomole-Scale Real-Time Photoreaction Screening: Discovery of the Visible-Light-Promoted Dehydrogenation of Tetrahydroquinolines under Ambient Conditions. Angewandte Chemie International Edition, 55(4), 1409-1413. Available from: [Link]
-
Gómez-Caminero, A., et al. (2014). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Beilstein Journal of Organic Chemistry, 10, 2538–2547. Available from: [Link]
-
Hussain, Z., et al. (2018). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. Pharmaceutical and Biological Evaluations, 5(2), 65-71. Available from: [Link]
-
Jain, D., & Basniwal, P. K. (2013). Forced Degradation and Stability Indicating Studies of Drugs—A Review. Asian Journal of Research in Chemistry, 6(11), 1016-1025. Available from: [Link]
-
Jena, A. K., et al. (2021). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. International Journal of Pharmaceutical Sciences and Research, 12(8), 4056-4066. Available from: [Link]
-
Kappe, C. O. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemistry – A European Journal, 25(23), 5834-5855. Available from: [Link]
-
Kaur, M., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Chemistry, 1(2). Available from: [Link]
-
Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. Chemosphere, 28(6), 1097-1110. Available from: [Link]
-
Lemos, M. A., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Molecules, 26(11), 3249. Available from: [Link]
-
Malami, I., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry, 66(22), 15371–15383. Available from: [Link]
-
Malami, I., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. ResearchGate. Available from: [Link]
-
Malami, I., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. Available from: [Link]
-
Pérez-Sánchez, D., et al. (2022). Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments. Molecules, 27(21), 7486. Available from: [Link]
-
S.L.R. (2016). Thermal degradation: Significance and symbolism. ScienceDirect. Available from: [Link]
-
Sharma, A., & Singh, S. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(5), 550-557. Available from: [Link]
-
Singh, R., & Kumar, R. (2012). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical Education and Research, 3(1), 1-19. Available from: [Link]
-
Sonawane, P., & Gide, P. (2012). Advances in the Chemistry of Tetrahydroquinolines. Mini-Reviews in Organic Chemistry, 9(4), 372-393. Available from: [Link]
-
Tiscione, N. B., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. Available from: [Link]
-
Watson, B. L., et al. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory Medicine, 92(3), 588-592. Available from: [Link]
-
Zhang, F., et al. (2024). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. AAPS PharmSciTech, 25(1), 32. Available from: [Link]
Sources
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- 4. Fused Tetrahydroquinolines Are Interfering with Your Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Picomole-Scale Real-Time Photoreaction Screening: Discovery of the Visible-Light-Promoted Dehydrogenation of Tetrahydroquinolines under Ambient Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Low Conversion in Quinoline Hydrogenation
Welcome to the technical support center for quinoline hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion in their experiments. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field experience. We will explore the causality behind each experimental parameter to empower you to make informed decisions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My quinoline hydrogenation reaction shows low or no conversion. What are the most common initial checks I should perform?
Low conversion is a frequent challenge, often stemming from a few key areas. Before delving into more complex diagnostics, a systematic initial check of your setup and reagents is crucial. This process acts as a first-pass filter to eliminate common and easily rectifiable errors.
Here is a logical workflow for your initial checks.
Caption: Initial troubleshooting workflow for low conversion.
Detailed Explanations:
-
Hydrogen Supply: This is the most fundamental requirement. Ensure your hydrogen cylinder is not empty and that the pressure in the reactor is stable, indicating no leaks. A drop in pressure without consumption points to a leak in your system.
-
Temperature Control: Quinoline hydrogenation is highly sensitive to temperature. A deviation from the optimal temperature can drastically reduce conversion rates. For instance, while increasing temperature from 280°C to 340°C generally boosts conversion, exceeding this can shift the reaction equilibrium unfavorably for exothermic reactions, thereby lowering the yield of the desired tetrahydroquinoline product[1]. Verify your thermocouple's accuracy and the heating system's performance.
-
Mass Transfer Limitation (Agitation): In heterogeneous catalysis, the reaction occurs at the interface of the gas (H₂), liquid (quinoline/solvent), and solid (catalyst) phases. Inadequate agitation can lead to poor mass transfer, meaning the catalyst surface isn't receiving enough hydrogen or quinoline, thus becoming the rate-limiting step. Ensure your stirring is vigorous enough to create a uniform slurry.
-
Reagent Quality: The purity of your starting materials is paramount. Impurities in the quinoline substrate or solvent can act as catalyst poisons. The age and storage conditions of the catalyst are also critical; many catalysts are pyrophoric or sensitive to air and moisture.
Question 2: I've confirmed my setup and reagents are correct, but conversion is still low. Could my catalyst be the problem?
Yes, catalyst-related issues are the most common cause of poor performance in quinoline hydrogenation. The strong interaction between the nitrogen atom in quinoline and the active sites of the catalyst is a primary reason for deactivation[2].
| Potential Issue | Causality & Explanation | Recommended Action & Protocol |
| Catalyst Poisoning | The nitrogen lone pair in quinoline can bind irreversibly to the active metal sites (e.g., Pd, Pt, Ru), blocking them from participating in the catalytic cycle. This is a well-documented challenge in hydrogenating N-heterocycles[2][3]. Impurities like sulfur or halides in the substrate or solvent can also act as potent poisons. | Action: Screen for a more poison-resistant catalyst or pre-treat your substrate. Protocol (Substrate Purification): 1. Dissolve the quinoline substrate in a suitable solvent. 2. Pass the solution through a plug of activated carbon or basic alumina to remove polar impurities. 3. Re-crystallize or distill the quinoline to ensure high purity. |
| Incorrect Catalyst Choice | Different catalysts exhibit vastly different activities and selectivities. For example, standard Pd/C can be very active but may lead to over-hydrogenation to decahydroquinoline[4]. Nickel phosphide (Ni₂P) catalysts have shown higher hydrogenation capacity than traditional sulfided catalysts for this reaction[1]. Cobalt-based catalysts also offer a non-precious metal alternative[5][6]. | Action: Select a catalyst known for quinoline hydrogenation. Protocol (Catalyst Screening): 1. Set up parallel reactions under identical conditions (temperature, pressure, substrate concentration). 2. Test a panel of catalysts (e.g., 5% Pd/C, 5% Pt/C, 5% Rh/C, Raney Ni, Ni₂P/SBA-15). 3. Analyze conversion and selectivity via GC or HPLC to identify the optimal catalyst for your specific substrate. |
| Catalyst Deactivation (Mechanical/Leaching) | During the reaction, especially with vigorous stirring at high temperatures, the catalyst support can fracture (mechanical abrasion), or the active metal can dissolve into the reaction medium (leaching). Both processes lead to a loss of active sites[6]. | Action: Characterize the used catalyst. Protocol (Post-Reaction Catalyst Analysis): 1. Carefully filter and dry the catalyst post-reaction. 2. Analyze the particle size and morphology using Scanning Electron Microscopy (SEM). 3. Use Inductively Coupled Plasma (ICP-OES) to analyze the metal content of both the used catalyst and the reaction filtrate to quantify leaching. |
| Improper Activation/Handling | Many heterogeneous catalysts require an activation step (e.g., reduction under H₂) before use. Improper or incomplete activation results in a catalyst with low activity. Exposure to air can passivate the surface of active catalysts. | Action: Review and optimize your catalyst activation and handling procedure. Protocol (Standard Catalyst Activation): 1. Load the catalyst into the reactor under an inert atmosphere (e.g., in a glovebox). 2. Purge the reactor multiple times with an inert gas (N₂ or Ar). 3. Introduce H₂ flow and heat the catalyst to the manufacturer's recommended activation temperature for a specified period before adding the substrate. |
Question 3: How do reaction parameters like solvent and substrate concentration affect conversion?
The chemical environment of the reaction plays a decisive role. The choice of solvent and the concentration of your substrate can directly impact catalyst activity and reaction kinetics.
Caption: Influence of solvent and substrate on reaction outcome.
-
Solvent Selection: The solvent's role is not merely to dissolve the substrate. It can influence catalyst activity and stability. For certain cobalt-based catalysts, water has been found to be an indispensable solvent, with other common solvents like THF, toluene, or even ethanol failing to yield any product[5][6]. In other systems, ethanol is a preferred "green" solvent[4]. The optimal solvent is highly system-dependent and must be determined experimentally.
-
Substrate Concentration and Structure:
-
Concentration: High substrate concentrations can sometimes inhibit the reaction by overwhelming the catalyst's active sites. A systematic study of varying the substrate-to-catalyst ratio is recommended to find the optimal loading.
-
Substituents: The electronic and steric properties of substituents on the quinoline ring can significantly affect reactivity. For example, a methyl group's position can necessitate changes in reaction temperature to achieve high conversion[5]. Bulky groups near the nitrogen atom may sterically hinder the molecule's approach to the catalyst surface.
-
Protonation: For certain reaction types, such as photocatalytic hydrogenation, using the quinoline hydrochloride salt instead of the free base can dramatically increase the yield. Protonation of the nitrogen atom can make the heterocyclic ring more susceptible to reduction[7].
-
Question 4: My conversion is acceptable, but the selectivity is poor. How can I control the hydrogenation to target 1,2,3,4-tetrahydroquinoline (py-THQ)?
Poor selectivity is a common issue where the reaction either proceeds to full saturation (decahydroquinoline) or hydrogenates the wrong ring (5,6,7,8-tetrahydroquinoline). Control is primarily achieved through catalyst choice and reaction conditions.
The hydrogenation of quinoline can proceed via two main pathways, and the catalyst plays a crucial role in directing the reaction down one path over the other[1][8].
Caption: Simplified reaction network for quinoline hydrogenation.
-
Catalyst Choice for Selectivity:
-
For py-THQ: Supported gold (Au/TiO₂) catalysts have shown remarkable chemoselectivity for hydrogenating the heterocyclic ring while leaving other functional groups intact, even under mild conditions[3]. Hierarchical nickel-foam-supported palladium catalysts (Al₂O₃–Pd–D/Ni) have also demonstrated excellent selectivity towards py-THQ[4].
-
Avoiding Over-hydrogenation: Standard, highly active catalysts like Pd/C can easily lead to the formation of decahydroquinoline[4]. To improve selectivity for py-THQ, consider using a less active catalyst, lowering the hydrogen pressure, or reducing the reaction temperature once high conversion of the starting material is achieved.
-
-
Analytical Monitoring Protocol: To properly troubleshoot selectivity, you must monitor product distribution over time.
-
Setup: Run the reaction under your chosen conditions.
-
Sampling: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully extract a small aliquot of the reaction mixture.
-
Analysis: Immediately analyze the sample using Gas Chromatography (GC) or GC-MS. The internal standard method is recommended for accurate quantification[1].
-
Plotting: Plot the concentration of quinoline, py-THQ, bz-THQ, and DHQ as a function of time. This will reveal if py-THQ is an intermediate that is being consumed to form DHQ, indicating that you need to stop the reaction earlier or use milder conditions.
-
By systematically addressing these potential issues, from the basic setup to the nuances of catalyst chemistry and reaction conditions, you can effectively troubleshoot and optimize your quinoline hydrogenation experiments for high conversion and selectivity.
References
-
Optimization of reaction conditions for hydrogenation of quinoline a - ResearchGate. Available at: [Link]
-
Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts - MDPI. Available at: [Link]
-
The proposed cascade hydrogenation of quinoline and the cause of the different catalytic performances of the catalysts - ResearchGate. Available at: [Link]
-
Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts - ACS Publications. Available at: [Link]
-
Tutu for the catalyst: Hydrogenation of quinoline at room temperature succeeds by using manganese - Leibniz-Institut für Katalyse. Available at: [Link]
-
The different mechanisms for quinoline hydrogenation over Ir... - ResearchGate. Available at: [Link]
-
Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - ACS Omega. Available at: [Link]
-
Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor - National Institutes of Health (NIH). Available at: [Link]
-
An unusual chemoselective hydrogenation of quinoline compounds using supported gold catalysts - PubMed. Available at: [Link]
-
Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An unusual chemoselective hydrogenation of quinoline compounds using supported gold catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A [pubs.rsc.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Violent Reactions in Skraup Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
The Skraup synthesis, a cornerstone in heterocyclic chemistry for the preparation of quinolines, is notoriously energetic.[1][2][3] This guide provides in-depth technical support to navigate the challenges associated with its highly exothermic nature, ensuring safer and more reproducible outcomes in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What makes the Skraup synthesis so prone to violent reactions?
The Skraup synthesis is a chemical reaction used to synthesize quinolines.[4] In its classic form, it involves heating an aniline with sulfuric acid, glycerol, and an oxidizing agent.[1][4] The reaction's violent nature stems from several factors:
-
Highly Exothermic Dehydration: The initial step is the dehydration of glycerol by concentrated sulfuric acid to form acrolein.[1][5][6] This process is extremely exothermic and can lead to a rapid, uncontrolled increase in temperature.[1]
-
Acrolein Polymerization: The acrolein intermediate is highly reactive and prone to polymerization under the strongly acidic and high-temperature conditions, contributing to the formation of tar and further complicating heat management.[1][7]
-
Vigorous Condensation and Cyclization: The subsequent reaction of the aniline with acrolein, followed by cyclization and oxidation to form the quinoline ring system, is also exothermic.[5][8]
Q2: I'm observing a significant amount of black, intractable tar in my reaction. What's causing this and how can I minimize it?
The formation of a thick, black tar is a common issue in Skraup synthesis, primarily due to the polymerization of the acrolein intermediate.[1][7] High reaction temperatures and strongly acidic conditions promote this unwanted side reaction.[1] To mitigate tar formation:
-
Utilize a Moderator: Adding a moderator like ferrous sulfate (FeSO₄) can help control the reaction's vigor and reduce charring.[3][9]
-
Optimize Temperature: Careful temperature control is critical.[9] The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully managed.[3]
-
Purification: The crude product is often a tarry mixture.[3] Purification via steam distillation followed by extraction is a common and effective method to isolate the desired quinoline derivative from the tar.[3]
Q3: Can the choice of oxidizing agent influence the reaction's intensity?
Absolutely. The oxidizing agent is a critical component for the final aromatization step, converting 1,2-dihydroquinoline to quinoline.[1]
-
Nitrobenzene: Traditionally, nitrobenzene is used as both an oxidizing agent and a solvent.[1][4] However, it can contribute to the violence of the reaction.[1]
-
Arsenic Pentoxide: Arsenic pentoxide (As₂O₅) or arsenic acid have been employed as less violent alternatives to nitrobenzene.[1]
-
Iodine: Iodine can serve as a milder and effective oxidizing agent, helping to control the reaction's exothermicity.[1][10]
Troubleshooting Guide: Taming the Exotherm
This section provides a structured approach to troubleshooting and managing the energetic nature of the Skraup synthesis.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Reaction becomes uncontrollably violent, with material loss through the condenser. | - Rapid, uncontrolled exothermic reaction.[11] - Incorrect order of reagent addition.[11] - Localized overheating. | - Add a Moderator: Introduce ferrous sulfate (FeSO₄) to the reaction mixture before adding sulfuric acid.[3][9][11] This extends the reaction over a longer period, making it more manageable.[11] - Controlled Reagent Addition: Add concentrated sulfuric acid slowly and with efficient cooling, such as in an ice-water bath.[1][3] - Ensure Efficient Stirring: Vigorous mechanical stirring is crucial to dissipate heat and prevent localized hotspots.[1][3] |
| Reaction mixture becomes too viscous for effective stirring. | - Premature polymerization of acrolein.[1] - High concentration of reagents. | - Correct Order of Addition: Ensure reagents are added in the correct sequence, typically adding the sulfuric acid last with cooling.[1][11] - Appropriate Glassware and Stirring: Use a flask size that is appropriate for the reaction volume and a large stir bar or overhead stirrer to ensure efficient mixing.[1] |
| Sudden and rapid increase in temperature after an induction period. | - The reaction has reached its activation energy and is proceeding rapidly. | - Immediate Cooling: Have an ice bath ready to immerse the reaction flask to quickly bring the temperature down.[9] - Remove External Heat Source: If heating was applied to initiate the reaction, remove it as soon as the exotherm begins.[12] |
Visualizing the Path to a Controlled Reaction
The following flowchart illustrates a decision-making process for managing the Skraup synthesis.
Caption: Troubleshooting workflow for managing Skraup synthesis reactions.
Experimental Protocols
Protocol 1: Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator
This protocol incorporates a moderator to ensure a more controlled reaction.
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (oxidizing agent and solvent)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide solution (for neutralization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add the aniline, glycerol, and ferrous sulfate heptahydrate.
-
Acid Addition: Place the flask in an ice-water bath. Slowly and with vigorous stirring, add the concentrated sulfuric acid through the dropping funnel. It is crucial to maintain a low temperature during this addition.[1]
-
Initiation: Once the acid addition is complete, begin to gently heat the mixture using a heating mantle or oil bath. The reaction will become exothermic and start to boil.[12]
-
Controlled Reflux: Once the reaction is self-sustaining, remove the external heat source.[12] After the initial vigorous reaction subsides, reapply heat as necessary to maintain a gentle reflux for 3-4 hours.[12]
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully dilute the mixture with water.
-
Neutralization: Cautiously neutralize the mixture with a concentrated sodium hydroxide solution until it is strongly alkaline.
-
Isolation: Perform steam distillation to isolate the crude quinoline. The unreacted nitrobenzene will distill first. Change the receiver and continue the steam distillation to collect the quinoline.
-
Purification: Separate the quinoline layer from the aqueous layer in the distillate. Dry the crude quinoline over anhydrous potassium carbonate and purify by distillation.
Visualizing the Skraup Synthesis Mechanism
The following diagram outlines the key steps in the Skraup synthesis.
Caption: Simplified mechanism of the Skraup synthesis of quinoline.
References
-
6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. Available at: [Link]
- Skraup reaction process for synthesizing quinolones. Google Patents.
-
The Skraup Synthesis of Quinolines. ResearchGate. Available at: [Link]
-
Skraup Reaction. NROChemistry. Available at: [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Available at: [Link]
-
Skraup's Synthesis. Vive Chemistry - WordPress.com. Available at: [Link]
-
Reaction mechanism of the Skraup quinoline synthesis. ResearchGate. Available at: [Link]
-
The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]
-
Skraup reaction. Wikipedia. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. iipseries.org [iipseries.org]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Skraup Reaction | NROChemistry [nrochemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chiral Resolution of 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline Derivatives
Status: Operational Operator: Senior Application Scientist Ticket ID: THQ-CF3-RES-001
Core Concept & Scientific Grounding
The Chirality Paradox: A Critical First Step
Before proceeding with method development, we must address the structural reality of 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline (5-CF3-THQ) .
The base molecule, with the trifluoromethyl group on the benzene ring (position 5) and no substituents on the saturated heterocyclic ring (positions 2, 3, or 4), is achiral . It possesses a plane of symmetry.
This guide assumes you are separating a chiral derivative , typically substituted at the C2, C3, or C4 position (e.g., 2-methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline). The 5-CF3 group acts as an electronegative, lipophilic handle that influences interaction with the chiral selector but does not itself induce chirality.
The Separation Challenge
Separating THQ derivatives presents two specific chemical challenges:
-
Basic Nitrogen Interaction: The secondary amine at position 1 is basic. On silica-based Chiral Stationary Phases (CSPs), this amine interacts strongly with residual silanols, causing severe peak tailing.
-
Fluorine Lipophilicity: The CF3 group significantly increases the hydrophobicity of the molecule, often requiring higher non-polar content in Normal Phase (NP) or making the molecule an ideal candidate for Supercritical Fluid Chromatography (SFC).
Method Development Protocol
Primary Screening Strategy (Normal Phase HPLC)
For 5-CF3-THQ derivatives, polysaccharide-based CSPs are the industry standard due to their ability to accommodate the fused bicyclic system.
Standard Screening Conditions:
-
Columns: Chiralpak AD-H / Chiralcel OD-H (Coated); Chiralpak IA / IC / IG (Immobilized).
-
Mobile Phase: n-Hexane : Ethanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 254 nm (The aromatic ring provides good UV absorption).
The "Golden Rule" of Additives
You must use a basic modifier. Without it, the secondary amine will drag on the column.
-
Recommendation: Add 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) to the mobile phase premix.
-
Mechanism: The alkylamine competes for the acidic silanol sites on the silica support, effectively "masking" them and allowing the THQ enantiomers to interact solely with the chiral selector.
Data Summary: Typical Performance Metrics
| Parameter | Recommended Value | Reason |
| Column Type | Amylose/Cellulose carbamates (AD, OD, IG) | Proven recognition of fused N-heterocycles. |
| Mobile Phase | Hexane/EtOH or Hexane/IPA | EtOH often provides sharper peaks for amines than IPA. |
| Additive | 0.1% DEA | MANDATORY to suppress peak tailing. |
| Temperature | 20°C - 30°C | Lower temp (20°C) often improves resolution ( |
| Sample Diluent | Mobile Phase | Prevents "solvent shock" and peak distortion. |
Troubleshooting Guide (Q&A)
Q1: My peaks are tailing significantly (
-
Fix: Verify you added 0.1% DEA to both the bulk solvent and the bottle running the line. If using an immobilized column (IA, IB, IC, IG), you can safely increase DEA up to 0.5% to sharpen the peaks.
Q2: I see no separation on Chiralpak AD-H. What is the next logical move? A: Switch the chiral selector backbone.
-
Logic: AD-H is Amylose-based.[1] If it fails, switch to a Cellulose-based column like Chiralcel OD-H . The helical twist of the polysaccharide is different, often providing the complementary recognition needed for the rigid THQ scaffold.
-
Alternative: Try the Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)). The chlorinated selector often grabs halogenated molecules (like your CF3-THQ) better due to halogen-halogen electronic interactions.
Q3: The sample is not soluble in the Hexane mobile phase. A: The CF3 group helps, but the amine can be sticky.
-
Fix 1 (Coated Columns - AD/OD): You are limited. Try adding up to 20% Ethanol. Do NOT use DCM or THF on coated columns.
-
Fix 2 (Immobilized Columns - IA/IC/IG): This is where immobilized phases shine. You can add Dichloromethane (DCM) or Ethyl Acetate to the mobile phase (e.g., Hexane:DCM:EtOH 80:10:10). DCM is excellent for solubilizing fluorinated aromatics.
Q4: Can I use SFC? A: Yes, and you should.
-
Why: Fluorinated compounds exhibit high solubility in supercritical CO2. SFC often yields 3x faster run times with narrower peaks.
-
SFC Conditions: CO2 / Methanol (90:10) + 0.1% DEA. Column: Chiralpak IG-3 or AD-3.
Visual Workflows
Workflow 1: Method Development Decision Tree
This diagram guides you through the logical steps of selecting a column and mobile phase.
Caption: Step-by-step screening logic for THQ derivatives, prioritizing polysaccharide selectors.
Workflow 2: Troubleshooting Peak Shape
This diagram addresses the specific issue of amine-silanol interactions.
Caption: Diagnostic loop for resolving peak tailing common in secondary amines.
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH.Link
-
Okamoto, Y., & Ikai, T. (2008). Chiral stationary phases for HPLC involving polysaccharides and related materials. Chemical Society Reviews. Link
-
Gubitz, G., & Schmid, M. G. (2008). Chiral separation principles: An overview. Molecular Biotechnology. Link
-
Francotte, E. (2001). Enantioselective chromatography as a powerful tool for the preparation of chiral drugs. Journal of Chromatography A. Link
Sources
Technical Support Center: Optimizing Reaction Conditions for Fluorinated Quinoline Synthesis
Welcome to the technical support center for the synthesis of fluorinated quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during these critical synthetic processes. The introduction of fluorine into the quinoline scaffold can significantly enhance pharmacological properties, but it also presents unique synthetic hurdles.[1] This resource offers a structured approach to troubleshooting and optimizing your reactions, ensuring higher yields, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is the incorporation of fluorine into quinoline structures a significant focus in drug discovery?
The strategic placement of fluorine atoms can dramatically alter a molecule's physicochemical and biological properties.[1] Fluorine's high electronegativity and small size can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1]
Q2: I'm considering a Gould-Jacobs reaction to synthesize a 4-hydroxyquinoline derivative with a fluorine substituent on the aniline ring. What are the key parameters I should focus on?
The Gould-Jacobs reaction is a robust method for synthesizing 4-hydroxyquinolines.[2][3] The critical steps involve the initial condensation of a fluoroaniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[2][4] The high temperature required for the intramolecular cyclization is a crucial parameter to optimize.[5] Insufficient heat can lead to incomplete cyclization and low yields, while excessive temperatures may cause degradation of the product.[5] A thorough investigation of the optimal temperature and reaction time is essential for maximizing your yield.[5]
Q3: In the Conrad-Limpach-Knorr synthesis of a fluorinated quinolone, I'm observing the formation of two different products depending on the reaction temperature. Can you explain this?
This is a classic example of kinetic versus thermodynamic control. At lower temperatures, the reaction is kinetically controlled, favoring the attack of the aniline's amino group on the keto group of the β-ketoester, leading to the 4-quinolone product.[6][7] At higher temperatures, the reaction becomes thermodynamically controlled, where the aniline attacks the ester group, resulting in the formation of the more stable 2-quinolone isomer.[6][7] Therefore, precise temperature control is paramount for achieving the desired regioselectivity.
Q4: What are the primary advantages of using the Friedländer annulation for synthesizing fluorinated quinolines?
The Friedländer synthesis is a versatile and straightforward method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8][9] Its key advantages include the use of readily available starting materials and the ability to introduce a wide variety of substituents onto the quinoline core.[10] The reaction can be catalyzed by either acids or bases, offering flexibility in optimizing conditions for substrates with different electronic properties, which is particularly relevant when working with fluorinated precursors.[8][11]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the synthesis of fluorinated quinolines.
Issue 1: Low or No Yield in the Gould-Jacobs Reaction with a Fluoroaniline
Probable Cause: The electron-withdrawing nature of the fluorine substituent on the aniline ring can decrease its nucleophilicity, hindering the initial condensation step and subsequent cyclization.
Solutions:
-
Increase Reaction Temperature: The cyclization step of the Gould-Jacobs reaction is thermally driven.[5] For less reactive fluoroanilines, a higher temperature may be necessary to promote the intramolecular cyclization. Microwave-assisted heating can be an effective strategy to rapidly achieve high temperatures and improve yields.[12]
-
Optimize Reaction Time: Prolonged reaction times at high temperatures can lead to product degradation.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time that maximizes product formation while minimizing decomposition.
-
Solvent Choice: While often performed neat, the use of a high-boiling, inert solvent can sometimes improve yields by facilitating more consistent heating.
Issue 2: Poor Regioselectivity in the Friedländer Annulation with an Unsymmetrical Fluorinated Ketone
Probable Cause: The presence of a fluorine atom can influence the acidity of the α-protons on the ketone, leading to a mixture of regioisomers upon condensation with the 2-aminoaryl aldehyde or ketone.
Solutions:
-
Catalyst Selection: The choice of an acid or base catalyst can significantly impact regioselectivity.
-
Acid Catalysis (e.g., p-TsOH, H₂SO₄): Generally favors the formation of the more substituted quinoline.
-
Base Catalysis (e.g., KOH, piperidine): Can favor the less sterically hindered product. Experiment with a range of both Brønsted and Lewis acids, as well as different bases, to determine the optimal catalyst for your specific substrate.[8]
-
-
Protecting Groups: In some cases, temporarily protecting one of the α-positions of the ketone can direct the reaction towards the desired regioisomer.
Issue 3: Difficulty in Purifying the Fluorinated Quinoline Product
Probable Cause: The introduction of fluorine can alter the polarity and solubility of the quinoline derivative, making standard purification techniques less effective.
Solutions:
-
Recrystallization:
-
Solvent Screening: Systematically screen a variety of solvents with different polarities to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals.
-
-
Column Chromatography:
-
Stationary Phase: While silica gel is common, for highly fluorinated compounds, a fluorinated stationary phase ("fluorous chromatography") might be more effective.[13]
-
Mobile Phase: Optimize the solvent system (eluent) to achieve good separation between your product and any impurities. A stepwise gradient elution can be beneficial for separating components with significantly different polarities.[14]
-
-
High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC can be a powerful tool. Using a C8 or C18 column with a fluorinated eluent like trifluoroethanol can enhance the separation of fluorinated compounds.[13]
Issue 4: Complex NMR Spectrum of the Final Product
Probable Cause: The presence of fluorine introduces ¹H-¹⁹F and ¹³C-¹⁹F coupling, which can complicate the interpretation of ¹H and ¹³C NMR spectra.
Solution:
-
¹⁹F NMR Spectroscopy: This is a crucial analytical tool for characterizing fluorinated organic molecules.[15] It provides direct information about the number and chemical environment of the fluorine atoms in your molecule. The wide chemical shift range and the sensitivity of ¹⁹F NMR make it an excellent technique for confirming the successful incorporation of fluorine and for identifying potential isomers or byproducts.[16][17]
Experimental Protocols
General Protocol for a Microwave-Assisted Gould-Jacobs Reaction
-
In a microwave-safe vial, combine the fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1-1.5 equivalents).
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to the desired temperature (typically 200-250 °C) for a specified time (e.g., 10-30 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates and can be collected by filtration and washed with a cold solvent like ethanol or diethyl ether.
-
Further purify the product by recrystallization or column chromatography.
General Protocol for an Acid-Catalyzed Friedländer Annulation
-
To a solution of the 2-aminoaryl aldehyde or ketone (1 equivalent) and the α-methylene carbonyl compound (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, toluene), add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Recommended Starting Conditions for Fluorinated Quinoline Synthesis
| Reaction Type | Starting Materials | Catalyst | Solvent | Temperature (°C) | Key Considerations |
| Gould-Jacobs | Fluoroaniline, Diethyl ethoxymethylenemalonate | None (thermal) | Neat or high-boiling inert solvent | 200-250 | High temperature is crucial for cyclization.[5] |
| Friedländer Annulation | 2-aminobenzaldehyde/ketone, α-methylene carbonyl | Acid (p-TsOH) or Base (KOH) | Ethanol, Toluene, or Water | 70 - Reflux | Catalyst choice can influence regioselectivity.[8][18] |
| Conrad-Limpach | Fluoroaniline, β-ketoester | Acid (HCl, H₂SO₄) | High-boiling inert solvent (e.g., mineral oil) | ~250 | High temperature favors the 4-quinolone product.[7][19] |
Visualizations
Logical Workflow for Troubleshooting Low Yield in Fluorinated Quinoline Synthesis
Caption: Troubleshooting workflow for low product yield.
Decision Pathway for Catalyst Selection in Friedländer Annulation
Caption: Catalyst selection guide for Friedländer synthesis.
References
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
-
Wikipedia. (2023, December 28). Gould–Jacobs reaction. In Wikipedia. Retrieved from [Link]
-
Chemistry lover. (2019, July 27). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. Retrieved from [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. Retrieved from [Link]
-
Organic Chemistry. (2021, January 15). Organic Chemistry - Gould-Jacobs Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
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Ma, C., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3373. Retrieved from [Link]
-
Zaman, A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Conrad–Limpach synthesis. In Wikipedia. Retrieved from [Link]
-
Wikipedia. (2023, October 23). Friedländer synthesis. In Wikipedia. Retrieved from [Link]
-
Chandrasekaran, I., & Sarveswari, S. (2023). Different catalytic approaches of Friedländer Synthesis of Quinolines. Results in Chemistry, 5, 100839. Retrieved from [Link]
- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
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Szychta, P., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(1), 163. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
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Eapen, S., et al. (2021). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Journal of Fluorine Chemistry, 249, 109855. Retrieved from [Link]
-
Zhang, L., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society, 145(37), 20466–20475. Retrieved from [Link]
-
Mondal, S., et al. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. BMC Chemistry, 16(1), 73. Retrieved from [Link]
-
Defense Technical Information Center. (1972). Fluorine-19 Nuclear Magnetic Resonance. Retrieved from [Link]
-
Khan, I., et al. (2021). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega, 6(35), 22756–22767. Retrieved from [Link]
-
Smith, A. B., et al. (2010). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 15(1), 435-443. Retrieved from [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. NMR Facility. Retrieved from [Link]
-
Oka, H., et al. (1998). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A, 813(1), 71-77. Retrieved from [Link]
-
Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. Retrieved from [Link]
-
Huchet, Q. A., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega, 6(1), 107-117. Retrieved from [Link]
- Google Patents. (n.d.). EP0161482A1 - Fluorinated aniline derivatives and their use.
-
Semantic Scholar. (n.d.). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Fluorine substituent effect on the stereochemistry of catalyzed and non-catalyzed Diels–Alder reactions. The case of R-butenone with cyclopentadiene: a computational assessment of the mechanism. Retrieved from [Link]
-
National Institutes of Health. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
Ma, C., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. ResearchGate. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]
-
National Institutes of Health. (2022). Recent Advances on Fluorine Chemistry. Retrieved from [Link]
-
ResearchGate. (2019). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/.... Retrieved from [Link]
-
LCGC International. (2023). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]
-
SlideShare. (2017). Preparation and Properties of Quinoline. Retrieved from [Link]
-
ResearchGate. (1995). Selective Direct Fluorination of Quinoline Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Retrieved from [Link]
-
MDPI. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis, Crystal structure, Spectroscopic and Photophysical studies of novel Fluorinated Quinazoline derivatives. Retrieved from [Link]
-
Gerig, J. T. (2001). Fluorine NMR. eMagRes, 2, 857-864. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Retrieved from [Link]
-
ACS Publications. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. Retrieved from [Link]
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Validation & Comparative
A Comprehensive Guide to the Structural Confirmation of 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of novel chemical entities is the cornerstone of drug discovery and development. However, the synthesis is only the first step; rigorous structural confirmation is paramount to ensure the identity and purity of the target compound. 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline, a privileged scaffold in medicinal chemistry. The introduction of the trifluoromethyl group can significantly alter the physicochemical and pharmacological properties of the parent molecule.[1] Therefore, unambiguous confirmation of its structure is critical for any downstream applications.
This guide will detail a multi-technique approach for the structural verification of this compound, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While specific experimental data for the title compound is not widely available in public databases, we will leverage spectral data from the parent compound, 1,2,3,4-tetrahydroquinoline, and knowledge of the effects of trifluoromethyl substitution to predict and interpret the experimental outcomes.
Predicted and Comparative Spectroscopic Data
A logical first step in structural confirmation is to predict the expected spectroscopic signatures of the target molecule and compare them with known data for structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, we will focus on ¹H, ¹³C, and ¹⁹F NMR.
¹H NMR Spectroscopy: A Comparative Analysis
The ¹H NMR spectrum of the parent 1,2,3,4-tetrahydroquinoline shows characteristic signals for the aromatic and aliphatic protons.[2]
-
Aromatic Protons: In the parent compound, the aromatic protons appear in the range of 6.4-7.0 ppm. For our target molecule, the trifluoromethyl group at the 5-position will exert a strong electron-withdrawing effect, leading to a downfield shift of the adjacent aromatic protons. We would expect the proton at C6 to be the most affected. Furthermore, the coupling patterns will be altered. The proton at C6 would likely appear as a doublet, coupled to the proton at C7. The protons at C7 and C8 will also exhibit characteristic splitting patterns.
-
Aliphatic Protons: The protons on the tetrahydroquinoline ring system typically appear as multiplets. In 1,2,3,4-tetrahydroquinoline, the protons at C2, C3, and C4 are observed at approximately 3.29, 1.94, and 2.76 ppm, respectively.[2] We anticipate similar chemical shifts for these protons in the trifluoromethyl-substituted analog, although minor shifts may occur due to long-range electronic effects.
-
N-H Proton: The N-H proton of 1,2,3,4-tetrahydroquinoline gives a broad signal around 3.80 ppm.[2] A similar broad singlet is expected for the target compound, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: Predicting Chemical Shifts
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
-
Aromatic Carbons: For 1,2,3,4-tetrahydroquinoline, the aromatic carbons resonate between 114 and 145 ppm. The introduction of the trifluoromethyl group is expected to cause a significant downfield shift for C5, the carbon to which it is attached. The carbon of the CF₃ group itself will appear as a quartet due to coupling with the three fluorine atoms.
-
Aliphatic Carbons: The aliphatic carbons of the parent compound appear at approximately 22, 27, and 42 ppm for C3, C4, and C2, respectively. These shifts are not expected to change dramatically in the target molecule.
¹⁹F NMR Spectroscopy: The Definitive Signal
¹⁹F NMR is a highly sensitive technique for the detection of fluorine-containing compounds.[3] The trifluoromethyl group will give a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of the electronic environment of the CF₃ group. For a trifluoromethyl group on an aromatic ring, the chemical shift is typically in the range of -60 to -65 ppm relative to a standard such as CFCl₃.[4][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak: The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion (M⁺) peak at m/z = 201, corresponding to the molecular weight of the compound. The mass spectrum of the parent 1,2,3,4-tetrahydroquinoline shows a molecular ion peak at m/z = 133.[2]
-
Fragmentation Pattern: A characteristic fragmentation pattern for trifluoromethyl-containing aromatic compounds involves the loss of a CF₂ radical or a CF₃ radical.[6] We would anticipate fragment ions corresponding to [M-CF₂]⁺ and [M-CF₃]⁺. The fragmentation of the tetrahydroquinoline ring system would also contribute to the overall spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
N-H Stretch: A characteristic N-H stretching vibration is expected in the range of 3300-3500 cm⁻¹, similar to that observed for 1,2,3,4-tetrahydroquinoline.[7]
-
C-F Stretch: Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the region of 1100-1350 cm⁻¹.
-
Aromatic C-H and C=C Stretches: The aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, and the aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
Experimental Protocols for Structural Confirmation
To obtain the data for comparison, the following detailed experimental protocols should be followed.
Sample Preparation
A crucial first step is to ensure the sample is of high purity. Purification by column chromatography or recrystallization may be necessary. The purified compound should be thoroughly dried to remove any residual solvents, which could interfere with the analysis, particularly in NMR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transformation. Phase and baseline correct the spectrum.
-
Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Process and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
¹⁹F NMR Acquisition:
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Typical parameters: wide spectral width to ensure the signal is captured, 256-1024 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).
-
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
Protocol (EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Protocol (Attenuated Total Reflectance - ATR):
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Data Interpretation and Structural Confirmation Workflow
The process of confirming the structure is an iterative one, integrating data from all techniques.
Caption: Workflow for Structural Confirmation.
A Self-Validating System:
The strength of this multi-technique approach lies in its self-validating nature. Each piece of data should be consistent with the proposed structure and with the data from the other techniques.
-
Does the molecular weight from MS match the proposed formula?
-
Do the number and types of protons and carbons in the NMR spectra correspond to the structure?
-
Does the ¹⁹F NMR confirm the presence and electronic environment of the trifluoromethyl group?
-
Are the functional groups identified by IR spectroscopy consistent with the proposed structure?
Any inconsistencies in the data should be carefully investigated, as they may indicate the presence of impurities, an unexpected reaction product, or an incorrect structural assignment.
Conclusion
The structural confirmation of a novel compound like this compound requires a meticulous and logical approach. By combining the predictive power of understanding structure-property relationships with the empirical data from a suite of analytical techniques, researchers can confidently establish the identity of their synthesized molecules. This guide provides a framework for this process, emphasizing the importance of not just collecting data, but understanding the underlying chemical principles that govern the spectroscopic outcomes. This rigorous approach is fundamental to the integrity of scientific research and the successful development of new therapeutic agents.
References
-
PubChem. 1,2,3,4-Tetrahydroquinoline. [Link]
-
NIST. Quinoline, 1,2,3,4-tetrahydro-. [Link]
-
ChemRxiv. Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. [Link]
-
Fluorine Notes. Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. [Link]
-
MDPI. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. [Link]
-
NIH. Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. [Link]
-
NIH. Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline. [Link]
-
ResearchGate. Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. [Link]
-
University of Ottawa. 19Flourine NMR. [Link]
-
ResearchGate. ¹³C NMR spectroscopy chemical shifts of tetrahydroquinoline species. [Link]
-
AIP Publishing. A photoionization study of trifluoromethanol, CF3OH, trifluoromethyl hypofluorite, CF3OF, and trifluoromethyl hypochlorite, CF3OCl. [Link]
-
ResearchGate. ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, 3-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)acrylic acid (2l), and methyl 3-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)acrylate (3l) in DMSO-d6. [Link]
-
SpectraBase. 1,3-Bis(trifluoromethyl)benzene - Optional[19F NMR] - Chemical Shifts. [Link]
-
ResearchGate. 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. [Link]
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A Comparative Guide to the HPLC Analysis of 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
For researchers, scientists, and professionals in drug development, the robust and accurate analysis of novel chemical entities is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry. We will explore not only a primary reversed-phase HPLC method but also compare its performance against alternative stationary phase chemistry and briefly touch upon other analytical strategies.
The presence of the trifluoromethyl group and the tetrahydroquinoline core presents unique analytical challenges and opportunities. The electron-withdrawing nature of the CF3 group can influence the polarity and retention of the molecule, while the basic nitrogen in the tetrahydroquinoline ring can lead to peak tailing on certain silica-based stationary phases if not properly addressed. This guide will delve into the rationale behind method development choices to ensure scientific integrity and provide actionable protocols.
Comparative Analysis of HPLC Methods
The cornerstone of a reliable analytical method is the selection of the appropriate stationary and mobile phases. For a molecule like this compound, which possesses both hydrophobic (aromatic ring, CF3 group) and polar/ionizable (secondary amine) characteristics, reversed-phase chromatography is the logical starting point. Here, we compare the performance of a standard C18 column with a Phenyl-Hexyl column, highlighting the nuanced differences in selectivity that can be exploited for optimal separation.
| Parameter | Method 1: C18 Stationary Phase | Method 2: Phenyl-Hexyl Stationary Phase | Alternative Technique: GC-MS |
| Principle | Hydrophobic interactions between the C18 alkyl chains and the analyte. | Mixed-mode interactions, including hydrophobic and π-π interactions between the phenyl rings of the stationary phase and the analyte's aromatic system.[1] | Separation based on volatility and boiling point, followed by mass-to-charge ratio detection. |
| Selectivity | Primarily based on the overall hydrophobicity of the analyte. | Enhanced selectivity for aromatic and unsaturated compounds due to π-π interactions.[2] This can be particularly advantageous for resolving closely related aromatic isomers or impurities. | Highly selective based on fragmentation patterns, allowing for confident identification. |
| Peak Shape | Good, but may require mobile phase additives (e.g., a buffer or ion-pairing agent) to mitigate peak tailing from the basic amine. | Can offer improved peak shape for basic compounds due to different surface chemistry. | Generally excellent peak shape for volatile and thermally stable compounds. |
| Retention Time | Dependent on the organic content of the mobile phase. | May show different retention behavior compared to C18, not solely based on hydrophobicity.[3] | Typically shorter analysis times for volatile compounds. |
| Advantages | Robust, widely applicable, and a vast library of existing methods for similar compounds. | Orthogonal selectivity to C18, useful for method development and impurity profiling.[4] | High sensitivity and structural elucidation capabilities. |
| Limitations | May not resolve structurally similar aromatic compounds with minor differences in hydrophobicity. | Retention can be more sensitive to mobile phase composition, especially the type of organic modifier (e.g., acetonitrile vs. methanol).[3] | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary. |
The "Why" Behind the Method: A Deeper Dive
The choice between a C18 and a Phenyl-Hexyl column is not arbitrary. A C18 column, with its long alkyl chains, provides a highly hydrophobic surface, making it a workhorse for reversed-phase separations.[1] Retention is primarily driven by the hydrophobic effect, where the nonpolar parts of the analyte partition into the stationary phase.
A Phenyl-Hexyl column, however, introduces an additional separation mechanism: π-π interactions. The electron-rich phenyl rings of the stationary phase can interact with the π-system of the tetrahydroquinoline's aromatic ring. This interaction is particularly sensitive to the presence and position of substituents on the aromatic ring, offering a different selectivity profile compared to the purely hydrophobic interactions of a C18 phase.[2][3] For this compound, this can be leveraged to achieve better separation from potential process impurities or degradants that might have similar hydrophobicity but different electronic properties.
Experimental Workflow and Protocols
The following diagram illustrates a typical workflow for HPLC method development and analysis.
Caption: A generalized workflow for the HPLC analysis of this compound.
Detailed Experimental Protocol: HPLC Method for this compound
This protocol is a starting point for method development and should be validated according to ICH Q2(R1) guidelines.[5]
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile and methanol
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Formic acid (or other suitable buffer components like phosphate salts)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure the secondary amine is protonated, which can improve peak shape and reduce tailing. Formic acid is also MS-compatible.[6][7] |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC with good UV transparency. |
| Gradient | 30% B to 80% B over 15 minutes | A gradient elution is recommended for initial method development to ensure elution of the analyte and any potential impurities with a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm (or DAD for spectral analysis) | The aromatic ring of the tetrahydroquinoline moiety is expected to have strong UV absorbance. A DAD can be used to assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on analyte concentration and detector sensitivity. |
4. Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve the reference standard in methanol to prepare a 1 mg/mL stock solution.
-
Working Standard: Dilute the stock solution with the initial mobile phase composition (e.g., 30% Acetonitrile in 0.1% Formic Acid) to a suitable concentration (e.g., 10 µg/mL).
-
Filtration: Filter the working standard through a 0.45 µm syringe filter before injection.
5. System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:
-
Tailing Factor: Should be ≤ 2.0 for the analyte peak.
-
Theoretical Plates (N): Should be > 2000.
-
Repeatability (%RSD of peak areas from replicate injections): Should be ≤ 2.0%.
Alternative Analytical Strategies
While HPLC is a powerful tool, other techniques can provide complementary information, especially for a fluorinated compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the analyte is sufficiently volatile and thermally stable, GC-MS can offer excellent separation efficiency and definitive identification through mass spectral libraries. However, the polarity of the amine may necessitate derivatization to improve peak shape and thermal stability.
-
Fluorine-Specific Detection: Techniques such as HPLC coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) can be used for fluorine-specific detection.[8][9] This approach is highly selective for fluorine-containing compounds and can be invaluable for metabolite identification studies or for analyzing complex matrices where other detectors may lack specificity.[10] Another emerging technique is quantitative 19F Nuclear Magnetic Resonance (qNMR), which can provide an alternative method for quantification without the need for a reference standard of every analyte.[11]
Conclusion
The successful analysis of this compound by HPLC is readily achievable with a well-developed reversed-phase method. While a standard C18 column can provide good results, exploring alternative stationary phases like Phenyl-Hexyl is highly recommended, as the potential for orthogonal selectivity can be critical for resolving complex mixtures and ensuring the purity of the analyte. The choice of mobile phase, particularly the use of an acidic modifier, is crucial for obtaining symmetrical peak shapes. For comprehensive characterization, especially in a drug development setting, considering complementary techniques such as GC-MS or fluorine-specific detection methods can provide a more complete analytical picture. The protocols and comparative data presented in this guide serve as a robust starting point for researchers to develop and validate their own analytical methods for this and similar fluorinated compounds.
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
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Sharma, D., et al. Estimation of 5-fluorouracil by high-performance liquid Chromatography Reversed-phase Validated method. Research Journal of Pharmacy and Technology. 2020;13(10):4629-4633. [Link]
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Agilent Technologies, Inc. Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. 2009. [Link]
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Shimadzu. Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. [Link]
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Venkatesan, K., et al. Alternate Strategies to Obtain Mass Balance without the Use of Radio labeled Compounds: Application of Quantitative Fluorine (F-19) Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolism Studies. Drug Metabolism Letters. 2011;5(3):165-174. [Link]
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Gáspár, A., et al. Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Analytica Chimica Acta. 2019;1051:69-77. [Link]
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Venkateswarlu, K., & Rao, G. S. Evaluation of analytical methods for fluorine in biological and related materials. Journal of Analytical Toxicology. 1989;13(5):273-279. [Link]
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A Comparative Guide to 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline and Its Potential as a Novel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous bioactive natural products and synthetic pharmaceuticals. Its unique structural features allow for diverse chemical modifications, leading to a wide spectrum of biological activities, including anticancer, antimicrobial, neuroprotective, anti-inflammatory, and antiviral effects.[1] The introduction of a trifluoromethyl group at the 5-position is of particular interest due to the unique properties this moiety imparts, such as increased metabolic stability and enhanced binding affinity. This guide will focus on the potential inhibitory activities of 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline in two key areas: oncology, with a focus on mTOR and NF-κB signaling, and neurodegenerative diseases, targeting cholinesterases.
Comparative Landscape: this compound in Oncology
The tetrahydroquinoline scaffold has been identified as a promising framework for the development of novel anticancer agents.[2] Derivatives of this class have demonstrated cytotoxicity against a variety of cancer cell lines, often through the modulation of critical signaling pathways.[1]
The PI3K/AKT/mTOR Pathway: A Key Target in Cancer
The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[1] The tetrahydroquinoline scaffold has been recognized as an efficient inhibitor of mTOR, a serine/threonine kinase that plays a pivotal role in this pathway.[3]
While specific data for this compound is not yet available, a comparative analysis with known mTOR inhibitors provides a benchmark for its potential efficacy.
Table 1: Comparison of Tetrahydroquinoline Derivatives with Known mTOR Inhibitors
| Compound Class | Example Compound | Target(s) | IC50 / GI50 | Reference |
| Tetrahydroquinoline | (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate | HCT-116 cells | Micromolar concentrations | [4] |
| Known mTOR Inhibitors | ||||
| Rapalog | Rapamycin | mTORC1 | Low nanomolar range | [5] |
| Dual mTORC1/mTORC2 Inhibitor | Vistusertib (AZD2014) | mTORC1, mTORC2 | Potent, specific IC50 values | [5] |
| Dual PI3K/mTOR Inhibitor | BEZ235 | PI3K, mTORC1, mTORC2 | Potent, specific IC50 values | [6] |
The data suggests that tetrahydroquinoline derivatives can exhibit significant anticancer activity. The trifluoromethyl group in this compound could potentially enhance its potency and selectivity towards mTOR, making it a compelling candidate for further investigation.
The NF-κB Signaling Pathway: A Driver of Inflammation and Cancer
The transcription factor nuclear factor-κB (NF-κB) is a key player in inflammatory responses and is constitutively activated in many cancers, promoting cell proliferation and survival.[7] A series of 1,2,3,4-tetrahydroisoquinoline derivatives have been designed and shown to possess good anticancer activities by inhibiting the NF-κB signaling pathway.[7]
Table 2: Comparison of Tetrahydroisoquinoline Derivatives with a Known NF-κB Inhibitor
| Compound Class | Example Compound | Target(s) | GI50 | Reference |
| Tetrahydroisoquinoline | Compound 5d (with a methoxy group) | Various human cancer cell lines | 1.591 to 2.281 μM | [7] |
| Known NF-κB Inhibitor | ||||
| IKKβ Inhibitor | IKK-16 | IKKβ | IC50 = 40 nM | (Commercially available data) |
The demonstrated activity of tetrahydroisoquinoline derivatives against the NF-κB pathway further supports the potential of this compound as an anticancer agent.
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
To evaluate the cytotoxic potential of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay would be employed.
Workflow for Anticancer Activity Screening
Caption: Workflow for determining cholinesterase inhibitory activity using Ellman's method.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the enzyme (AChE from electric eel or human recombinant, BChE from equine serum or human recombinant), the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE), and various concentrations of this compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Pre-incubation: In a 96-well plate, add the enzyme solution and the test compound solution. Pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction. The enzyme hydrolyzes the substrate, and the product reacts with DTNB to produce a yellow-colored anion.
-
Absorbance Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
Conclusion and Future Directions
While direct experimental data on the inhibitory activity of this compound is not yet publicly available, the extensive research on the broader tetrahydroquinoline scaffold provides a strong rationale for its investigation as a potential inhibitor in oncology and neurodegenerative diseases. The trifluoromethyl group is anticipated to enhance its biological activity and pharmacokinetic properties.
The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of this promising compound. Future studies should focus on synthesizing this compound and performing the described in vitro assays to determine its IC50 values against mTOR, NF-κB, and cholinesterases. Positive results would warrant further investigation into its mechanism of action, selectivity, and in vivo efficacy, paving the way for its potential development as a novel therapeutic agent.
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Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening. (2019). National Institutes of Health. Retrieved from [Link]
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Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. (2021). Springer. Retrieved from [Link]
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A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice. (2021). OUCI. Retrieved from [Link]
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Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. (2021). PubMed. Retrieved from [Link]
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Tetrahydrofurobenzofuran cymserine, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis. (n.d.). PubMed Central. Retrieved from [Link]
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In Silico and Ex Vivo Analyses of the Inhibitory Action of the Alzheimer Drug Posiphen and Primary Metabolites with Human Acetyl- and Butyrylcholinesterase Enzymes. (n.d.). PubMed Central. Retrieved from [Link]
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A Researcher's Guide to Validating Kinase Assay Results for 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline Derivatives
For researchers, scientists, and drug development professionals, the rigorous validation of biological assay results is paramount to the integrity and progression of any research endeavor. This guide provides an in-depth, technical comparison for validating the activity of kinase inhibitors, with a specific focus on a derivative of 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline identified as a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1).
This guide is designed to provide not just protocols, but a framework for critical thinking and robust experimental design. We will delve into the causality behind experimental choices, the importance of self-validating systems, and the potential pitfalls of this particular chemical scaffold.
The Promise and Peril of Tetrahydroquinolines
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to antimicrobial agents. The trifluoromethyl group, as seen in our compound of interest, can enhance metabolic stability and binding affinity. A notable derivative, featuring a 5-trifluoromethyl-2-aminopyrimidine core attached to a tetrahydroquinoline moiety, has emerged as a promising dual inhibitor of FLT3 and CHK1, two critical targets in acute myeloid leukemia (AML).
However, the tetrahydroquinoline scaffold, particularly in fused tricyclic systems, has also been flagged for potential pan-assay interference compound (PAINS) behavior.[1][2] PAINS are compounds that can produce false-positive results in high-throughput screening assays through various non-specific mechanisms.[3] This underscores the critical need for a multi-faceted validation approach that goes beyond primary screening data.
The Therapeutic Rationale: Dual Inhibition of FLT3 and CHK1 in AML
Mutations in the FLT3 receptor tyrosine kinase are among the most common genetic alterations in AML, leading to constitutive activation of downstream signaling pathways that promote leukemic cell proliferation and survival.[4][5] While several FLT3 inhibitors have been developed, resistance often emerges.[6]
CHK1 is a key regulator of the DNA damage response. Cancer cells, with their high replicative stress, are often highly dependent on CHK1 for survival.[7] The dual inhibition of FLT3 and CHK1 presents a synergistic strategy to not only directly target the oncogenic driver (FLT3) but also to undermine the cancer cells' ability to cope with the resulting DNA damage, potentially overcoming resistance mechanisms.[6][8]
A Comparative Framework for Validation
To rigorously validate the inhibitory activity of our this compound derivative (referred to hereafter as "TFM-THQ-Inhibitor"), we will compare its performance against established, well-characterized inhibitors of FLT3 and CHK1.
| Target | Comparator Compound | Known Activity |
| FLT3 | Quizartinib | A potent and selective second-generation FLT3 inhibitor.[6][9] |
| Gilteritinib | A potent, selective, oral FLT3 inhibitor with activity against various FLT3 mutations.[10][11] | |
| CHK1 | Prexasertib (LY2606368) | A selective small-molecule inhibitor of CHK1 and CHK2.[12] |
| SRA737 | An orally bioavailable and selective CHK1 inhibitor.[7][13] |
This comparative approach will provide a crucial benchmark for assessing the potency, selectivity, and potential liabilities of TFM-THQ-Inhibitor.
Experimental Validation Workflow
A robust validation workflow should encompass both biochemical and cell-based assays to provide a comprehensive picture of the compound's activity.
Caption: A tiered workflow for validating kinase inhibitors.
Detailed Experimental Protocols
Biochemical Validation: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of kinase activity.[14][15]
Objective: To determine the in vitro potency (IC50) of TFM-THQ-Inhibitor against FLT3 and CHK1 kinases and compare it to the respective reference inhibitors.
Materials:
-
Recombinant human FLT3 and CHK1 enzymes
-
Suitable kinase-specific substrates
-
ATP
-
TFM-THQ-Inhibitor and comparator compounds (Quizartinib, Gilteritinib, Prexasertib, SRA737)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of TFM-THQ-Inhibitor and comparator compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 10 µM to 0.1 nM).
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the kinase/substrate/buffer mix to each well.
-
Add 0.5 µL of the serially diluted compounds or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for each kinase.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic model).
-
Expected Outcome: This assay will provide a quantitative measure of the potency of TFM-THQ-Inhibitor against FLT3 and CHK1, allowing for a direct comparison with the established inhibitors.
Cell-Based Validation: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[16][17]
Objective: To assess the cytotoxic or anti-proliferative effect of TFM-THQ-Inhibitor in a relevant cancer cell line and compare its cellular potency with the comparator compounds.
Cell Line: MV4-11, a human AML cell line that is homozygous for the FLT3-ITD mutation.
Materials:
-
MV4-11 cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
TFM-THQ-Inhibitor and comparator compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, opaque 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.
-
Compound Treatment: Add 10 µL of serially diluted TFM-THQ-Inhibitor or comparator compounds to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Signal Stabilization: Mix the contents by placing the plate on an orbital shaker for 2 minutes. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percent viability versus the log of the inhibitor concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Expected Outcome: This assay will demonstrate the effect of TFM-THQ-Inhibitor on the viability of a cancer cell line that is dependent on FLT3 signaling, providing a measure of its cellular potency.
Target Engagement and Pathway Modulation: Western Blot Analysis
Objective: To confirm that TFM-THQ-Inhibitor engages its intended targets (FLT3 and CHK1) in a cellular context and modulates their downstream signaling pathways.
Procedure:
-
Treat MV4-11 cells with varying concentrations of TFM-THQ-Inhibitor and the respective comparator compounds for a defined period (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against:
-
Phospho-FLT3 (to assess inhibition of FLT3 autophosphorylation)
-
Total FLT3
-
Phospho-STAT5 (a downstream target of FLT3)[4]
-
Total STAT5
-
Phospho-CHK1 (as a measure of CHK1 activity)
-
Total CHK1
-
A loading control (e.g., GAPDH or β-actin)
-
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
Expected Outcome: A dose-dependent decrease in the phosphorylation of FLT3, STAT5, and CHK1 upon treatment with TFM-THQ-Inhibitor will provide strong evidence of on-target activity.
Caption: Dual inhibition of FLT3 and CHK1 pathways.
Addressing Pan-Assay Interference Compounds (PAINS)
Given the potential for the tetrahydroquinoline scaffold to act as a PAIN, it is crucial to perform counter-screens to rule out non-specific activity.
Recommended Assays:
-
Detergent-based counter-screen: Rerun the primary biochemical assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). True inhibitors should maintain their activity, while aggregate-based inhibitors will be disrupted.
-
Luciferase inhibition assay: Test the compound for direct inhibition of the luciferase enzyme used in the ADP-Glo and CellTiter-Glo assays. This will identify compounds that interfere with the reporter system.
-
Promiscuity assessment: Screen the compound against a panel of unrelated targets to assess its specificity.
Data Summary and Interpretation
The following tables provide a template for summarizing the validation data for TFM-THQ-Inhibitor and the comparator compounds.
Table 1: Biochemical Potency (IC50, nM)
| Compound | FLT3 | CHK1 |
| TFM-THQ-Inhibitor | Experimental Value | Experimental Value |
| Quizartinib | Literature/Experimental Value | N/A |
| Gilteritinib | Literature/Experimental Value | N/A |
| Prexasertib | N/A | Literature/Experimental Value |
| SRA737 | N/A | Literature/Experimental Value |
Table 2: Cellular Potency (GI50/IC50, nM) in MV4-11 Cells
| Compound | GI50/IC50 (nM) |
| TFM-THQ-Inhibitor | Experimental Value |
| Quizartinib | Literature/Experimental Value |
| Gilteritinib | Literature/Experimental Value |
| Prexasertib | Experimental Value |
| SRA737 | Experimental Value |
A successful validation will show that TFM-THQ-Inhibitor exhibits potent and dose-dependent inhibition in both biochemical and cellular assays, with on-target pathway modulation confirmed by Western blot. Furthermore, the compound should be inactive in PAINS counter-screens.
Conclusion
The validation of a potential drug candidate is a meticulous process that requires a multi-pronged approach. For a compound like the this compound derivative, which shows promise as a dual FLT3/CHK1 inhibitor but belongs to a chemical class with a potential for assay interference, a rigorous and comparative validation strategy is not just recommended, but essential. By employing a combination of biochemical and cell-based assays, and by benchmarking against established inhibitors, researchers can build a robust data package that provides confidence in the compound's biological activity and its potential for further development.
References
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Cortes, J. E., et al. (2019). Quizartinib versus salvage chemotherapy in relapsed or refractory FLT3-ITD acute myeloid leukaemia (QuANTUM-R): a multicentre, randomised, controlled, open-label, phase 3 trial. The Lancet Oncology, 20(7), 984-997. Available from: [Link]
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Dual inhibition of CHK1/FLT3 enhances cytotoxicity and overcomes adaptive and acquired resistance in FLT3-ITD acute myeloid leukemia. (2022). ResearchGate. Available from: [Link]
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Pan-assay interference compounds. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]
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Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. (2023). PubMed. Available from: [Link]
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Fused Tetrahydroquinolines Are Interfering with Your Assay. (2023). PubMed. Available from: [Link]
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Wakita, A., et al. (2003). FLT3 mutations in acute myeloid leukemia: biology and clinical significance. Cancer Science, 94(6), 497-502. Available from: [Link]
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Bashore, F. M., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry, 66(21), 14434–14446. Available from: [Link]
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Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML. (2024). PubMed. Available from: [Link]
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The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition. (2017). PubMed. Available from: [Link]
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How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds. (2017). ACS Publications. Available from: [Link]
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Fused Tetrahydroquinolines Are Interfering with Your Assay. (2023). ResearchGate. Available from: [Link]
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Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2015). BMC Systems Biology, 9, 8. Available from: [Link]
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Gilteritinib: potent targeting of FLT3 mutations in AML. (2020). ASH Publications. Available from: [Link]
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A Phase 1/2 Trial of SRA737 in Subjects With Advanced Cancer. (2021). ClinicalTrials.gov. Available from: [Link]
-
Prexasertib (LY2606368) A CHK1 Inhibitor. (2017). FDA. Available from: [Link]
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PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2016). PubMed. Available from: [Link]
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FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies. (2023). PubMed. Available from: [Link]
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Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Publications. Available from: [Link]
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Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved January 28, 2026, from [Link]
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Phase 1 Combination Study of the CHK1 Inhibitor Prexasertib and the PARP Inhibitor Olaparib in High-grade Serous Ovarian Cancer and Other Solid Tumors. (2020). AACR Journals. Available from: [Link]
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Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (2022). PubMed. Available from: [Link]
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A Phase I/II Trial of Oral SRA737 (a Chk1 Inhibitor) Given in Combination with Low-Dose Gemcitabine in Patients with Advanced Cancer. (2023). Scientia. Available from: [Link]
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Which Inhibitor Should Be Used to Treat FLT3-Positive AML?. (2020). ASH Clinical News. Available from: [Link]
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AICs and PAINS: Mechanisms of Assay Interference. (2022). Drug Hunter. Available from: [Link]
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Pan-assay interference compounds – Knowledge and References. (2021). Taylor & Francis Online. Available from: [Link]
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Symposium | FLT3 mutations in AML: Types, prevalence, and clinical significance. (2025). YouTube. Available from: [Link]
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Combination treatment of the oral CHK1 inhibitor, SRA737 and low dose gemcitabine, enhances the effect of PD-L1 blockade by modulating the immune microenvironment in small cell lung cancer. (2020). PubMed. Available from: [Link]
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Gilteritinib is a clinically active FLT3 inhibitor with broad activity against FLT3 kinase domain mutations. (2020). PubMed. Available from: [Link]
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CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. (2015). ResearchGate. Available from: [Link]
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Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. (2023). MDPI. Available from: [Link]
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The CHK1 inhibitor prexasertib in BRCA wild-type platinum-resistant recurrent high-grade serous ovarian carcinoma: a phase 2 trial. (2024). ResearchGate. Available from: [Link]
-
Prexasertib increases the sensitivity of pancreatic cancer cells to gemcitabine and S-1. (2019). Spandidos Publications. Available from: [Link]
-
Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. (2015). Longdom Publishing. Available from: [Link]
-
Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. (2023). YouTube. Available from: [Link]
-
Approaches to managing FLT3-mutant AML. (2025). VJHemOnc. Available from: [Link]
-
Methods for detecting off-target effects of CRISPR/Cas9. (2025). ResearchGate. Available from: [Link]
-
Understanding the results of MORPHO: gilteritinib as post-transplant maintenance for FLT3-ITD AML. (2025). VJHemOnc. Available from: [Link]
-
ADP Glo Protocol. (n.d.). Protocol-Online. Retrieved January 28, 2026, from [Link]
-
Understanding FLT3 in AML: What It Means and How It's Treated. (2025). YouTube. Available from: [Link]
Sources
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- 3. onclive.com [onclive.com]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 9. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Gilteritinib is a clinically active FLT3 inhibitor with broad activity against FLT3 kinase domain mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Combination treatment of the oral CHK1 inhibitor, SRA737 and low dose gemcitabine, enhances the effect of PD-L1 blockade by modulating the immune microenvironment in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
Safety Operating Guide
Proper Disposal Procedures: 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
[1]
Executive Summary & Core Directive
Do not treat 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline as standard organic waste. [1]
While this compound shares structural similarities with common organic bases, the presence of the trifluoromethyl (-CF3) group at the C5 position fundamentally alters its thermal decomposition profile. Standard incineration without flue gas scrubbing will release Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF2), posing severe risks to infrastructure and personnel.
Immediate Action Plan:
-
Segregate strictly into Halogenated Organic Waste streams.
-
Label clearly with "Contains Organic Fluorine – HF Generation Potential."
-
Prohibit mixing with strong acids (exothermic neutralization risk) or oxidizers.
Technical Rationale: The "Hidden" Hazard
As scientists, we must understand the causality behind safety protocols. The disposal requirements for this molecule are dictated by two functional motifs: the secondary amine and the trifluoromethyl group.
Thermal Decomposition & The C-F Bond
The Carbon-Fluorine bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard waste incinerators operating at lower temperatures (800°C) may fail to fully mineralize the -CF3 group, leading to the formation of Perfluoroisobutylene (PFIB) or other toxic fluorinated fragments.
When properly incinerated at high temperatures (>1100°C), the decomposition follows this stoichiometry:
1Critical Insight: The generation of anhydrous HF gas in the incinerator requires the facility to have wet scrubbers (alkaline quench). Sending this waste to a facility capable of only standard organic solvent incineration is a compliance violation and a safety hazard.
Chemical Compatibility (The Amine Core)
The tetrahydroquinoline core is a secondary amine.
-
Risk: Mixing with acidic waste streams triggers immediate exothermic neutralization.
-
Consequence: Rapid pressurization of waste containers (drums/carboys), leading to potential rupture or "geysering" upon opening.
Operational Protocol: Step-by-Step Disposal
Phase 1: Bench-Top Quenching & Preparation
Pre-requisite: All procedures must be performed in a functioning chemical fume hood.[2][3]
-
Reaction Quench: If the compound is part of a reaction mixture (e.g., lithium aluminum hydride reduction), ensure all active reagents are quenched before transfer to waste.
-
Solvent Dilution: Dilute the residue with a compatible halogenated solvent (e.g., Dichloromethane) if it is a viscous oil or solid. This prevents "hot spots" during incineration.
Phase 2: Waste Stream Segregation
Use the following decision matrix to categorize the waste correctly.
Figure 1: Decision logic for segregating fluorinated amine waste. Note the critical check for acidity to prevent pressurization.
Phase 3: Containerization & Labeling
| Parameter | Specification | Rationale |
| Container Material | HDPE (High-Density Polyethylene) | Resistant to basic amines and fluoride traces.[1][4] Avoid glass if HF generation is suspected (rare at room temp, but possible). |
| Cap Type | Vented Cap (Recommended) | Allows off-gassing of minor volatiles without pressure buildup.[1][4] |
| RCRA Code (US) | D001 (Ignitable) / F002 (Halogenated) | Likely falls under characteristic waste unless specifically listed.[1][4] Treat as Halogenated Solvent Waste. |
| Label Text | "HALOGENATED WASTE: Contains Fluorinated Amines" | Alerts disposal facility to use HF-scrubbing incinerators.[1][4] |
Emergency Contingencies
Spill Response (Small Scale < 500 mL)
-
Evacuate: Clear the immediate area. The compound is an irritant (Skin/Eye) and potentially toxic by inhalation.[3]
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles.
-
Absorb: Use a non-combustible absorbent (Vermiculite or Sand).
-
Warning: Do not use paper towels or sawdust (combustible).
-
-
Clean: Wipe area with a mild soap solution.
-
Disposal: Place absorbent material into a wide-mouth HDPE jar and label as "Hazardous Waste (Debris) - Halogenated."
Accidental Exposure
References & Regulatory Grounding[1][3][7]
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. [1]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. (Defining Halogenated Waste Streams).
-
Thermo Fisher Scientific. Safety Data Sheet: 1,2,3,4-Tetrahydroquinoline derivatives. (General hazard class reference for tetrahydroquinolines).
-
Huber, S. et al. Emissions from incineration of fluoropolymer materials.[7] NILU, 2009. (Documentation on HF/COF2 generation from fluorinated organics). [1]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. biosynth.com [biosynth.com]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
